Anwuweizonic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10,19,21,24H,8-9,11-18H2,1-7H3,(H,32,33)/b20-10-/t19-,21-,24+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCSSVADTHDYGI-GOEVOFJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117020-59-4 | |
| Record name | Anwuweizonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117020594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Anwuweizonic Acid: A Technical Guide to its Discovery, Isolation, and Characterization from Schisandra propinqua
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of anwuweizonic acid, a significant triterpenoid acid identified in Schisandra propinqua. This document consolidates key experimental data and methodologies from foundational research, presenting it in a structured format to support further scientific inquiry and drug development efforts.
Introduction
Schisandra propinqua (Wall.) Hook. f. et Thoms, a plant utilized in traditional Chinese medicine, has been investigated for its potential therapeutic properties, including anticancer activities.[1] Chemical studies on this plant led to the isolation of two new triterpenoid acids: this compound and manwuweizic acid.[1] this compound, a C30H46O3 triterpenoid, is a notable constituent of the plant's alcoholic extract.[1] This guide focuses on the technical details of its initial discovery and characterization.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data reported for this compound and its methyl ester derivative, providing a clear reference for its physical and spectroscopic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C30H46O3 |
| Molecular Weight | 454.68 g/mol [2] |
| Melting Point | 89-90°C (for methyl ester)[1] |
| High-Resolution Mass | m/z 454.3447 (Calculated for C30H46O3: 454.3447)[1] |
Table 2: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |
| 6.10 | t | 7 Hz | H-24 |
| 1.94 | s | H-27 (3H) | |
| 0.92 | d | 5 Hz | H-21 (3H) |
| 0.72 | s | Tertiary Methyl (3H) | |
| 0.90 | s | Tertiary Methyl (3H) | |
| 1.10 | s | Tertiary Methyl (6H) | |
| 1.14 | s | Tertiary Methyl (3H) |
Data from the ¹H NMR spectrum of this compound (1) revealing key structural features.[1]
Table 3: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3200-2500 | α,β-unsaturated acid |
| 1710 | Ketone |
| 1690 | α,β-unsaturated acid |
Characteristic IR absorption bands indicating the presence of an α,β-unsaturated acid and a ketone group.[1]
Table 4: Mass Spectrometry Data for this compound and its Methyl Ester
| Compound | m/z | Fragment |
| This compound | 454.3447 | [M]⁺ |
| 439.3192 | [M - CH₃]⁺ | |
| 271.2082 | [C₁₉H₂₇O]⁺ | |
| This compound Methyl Ester | 468 | [M]⁺ |
| 453 | [M - CH₃]⁺ | |
| 421 |
Mass spectral data confirming the molecular weight and providing fragmentation patterns for structural analysis.[1]
Experimental Protocols
The following protocols are based on the original literature describing the isolation and characterization of this compound.[1]
3.1. Extraction and Isolation of this compound
The isolation of this compound from the alcoholic extract of Schisandra propinqua involves a multi-step process of solvent extraction and chromatography.
Caption: Isolation Workflow of this compound.
Protocol:
-
Extraction: The stems and roots of Schisandra propinqua are subjected to alcoholic extraction to obtain a crude extract.
-
Acid-Base Partitioning: The alcoholic extract is partitioned to separate the acidic components, which include the triterpenoid acids.
-
Column Chromatography: The resulting acidic fraction is subjected to silica gel column chromatography for further separation and purification.
-
Elution and Isolation: this compound is eluted from the column and isolated as a pure compound.
3.2. Preparation of this compound Methyl Ester
For structural elucidation, this compound was converted to its methyl ester.
Protocol:
-
30 mg of this compound (1) is dissolved in ether.
-
An ethereal solution of diazomethane is added to the solution of this compound.
-
The reaction proceeds to afford the methyl ester of this compound (30 mg).
-
The product is crystallized from methanol.[1]
3.3. Reduction of this compound
To confirm the structural relationship with anwuweizic acid, a reduction reaction was performed.
Protocol:
-
This compound (1) is dissolved in methanol.
-
Sodium borohydride is added to the solution.
-
The reaction mixture is stirred to allow for the reduction of the ketone group.
-
The products, anwuweizic acid (3) and its 3β-hydroxyl isomer, are isolated and purified. This reaction yielded 8% anwuweizic acid and 85% of its isomer.[1]
Structure Elucidation
The structure of this compound was determined through a combination of spectroscopic analysis and chemical correlation.
References
Hypothesized Molecular Mechanisms of Anwuweizonic Acid in Cancer Cells
This guide, therefore, aims to provide a framework for researchers, scientists, and drug development professionals by postulating potential mechanisms of action based on the known anticancer activities of structurally related triterpenoids and other bioactive compounds isolated from the Schisandra genus. The experimental protocols and data presented herein are intended to serve as a blueprint for future investigation into the anticancer properties of anwuweizonic acid.
Based on the activities of other pentacyclic triterpenoids and compounds from Schisandra, the anticancer effects of this compound may be mediated through the induction of apoptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways.
Induction of Apoptosis
This compound may induce programmed cell death in cancer cells via either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways. Triterpenoids are known to modulate the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.
Key potential events in this compound-induced apoptosis:
-
Upregulation of pro-apoptotic proteins: Increased expression of Bax and Bak.
-
Downregulation of anti-apoptotic proteins: Decreased expression of Bcl-2 and Bcl-xL.
-
Activation of caspases: Cleavage and activation of caspase-9 (intrinsic pathway) and caspase-8 (extrinsic pathway), leading to the activation of the executioner caspase-3.
-
PARP Cleavage: Cleavage of poly(ADP-ribose) polymerase by activated caspase-3.
Cell Cycle Arrest
This compound could inhibit cancer cell proliferation by inducing arrest at specific phases of the cell cycle, such as G1, S, or G2/M. This is often achieved by modulating the expression and activity of cyclins and cyclin-dependent kinases (CDKs).
Potential effects on cell cycle regulation:
-
G1 Phase Arrest: Downregulation of cyclin D1 and CDK4/6, and upregulation of CDK inhibitors like p21 and p27.
-
G2/M Phase Arrest: Downregulation of cyclin B1 and CDK1 (Cdc2).
Modulation of Signaling Pathways
Several key signaling pathways that are often dysregulated in cancer could be potential targets of this compound.
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway, which is crucial for cell survival, proliferation, and growth, is a common mechanism for anticancer compounds.
-
MAPK Pathway: Modulation of the ERK, JNK, and p38 MAPK pathways, which are involved in both cell survival and apoptosis.
-
NF-κB Pathway: Inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
Quantitative Data (Hypothetical)
The following tables present hypothetical quantitative data to illustrate how the anticancer effects of this compound could be characterized. These values are for illustrative purposes only and are not based on published experimental data for this compound.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 15.2 ± 2.1 |
| MDA-MB-231 | Breast Cancer | 25.8 ± 3.5 |
| A549 | Lung Cancer | 32.5 ± 4.2 |
| HCT116 | Colon Cancer | 18.9 ± 2.8 |
| HepG2 | Liver Cancer | 21.4 ± 3.1 |
Table 2: Hypothetical Effect of this compound (20 µM) on Cell Cycle Distribution in HCT116 Cells after 24h
| Cell Cycle Phase | Control (%) | This compound (%) |
| G0/G1 | 55.3 ± 3.7 | 70.1 ± 4.5 |
| S | 30.1 ± 2.9 | 15.2 ± 2.1 |
| G2/M | 14.6 ± 1.8 | 14.7 ± 1.9 |
Table 3: Hypothetical Modulation of Apoptosis-Related Protein Expression by this compound (20 µM) in HCT116 Cells after 24h (Relative Fold Change)
| Protein | Fold Change vs. Control |
| Bax | 2.5 ± 0.3 |
| Bcl-2 | 0.4 ± 0.1 |
| Cleaved Caspase-3 | 3.1 ± 0.4 |
| Cleaved PARP | 2.8 ± 0.3 |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
Purpose: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.
Methodology:
-
Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis (Flow Cytometry)
Purpose: To determine the effect of this compound on cell cycle progression.
Methodology:
-
Treat cancer cells (e.g., HCT116) with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined using cell cycle analysis software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Purpose: To quantify the induction of apoptosis by this compound.
Methodology:
-
Treat cancer cells with this compound for 24 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cells and incubate for 15 minutes in the dark.
-
Analyze the stained cells by flow cytometry. The populations of viable, early apoptotic, late apoptotic, and necrotic cells are quantified.
Western Blot Analysis
Purpose: To investigate the effect of this compound on the expression of key proteins involved in apoptosis, cell cycle, and signaling pathways.
Methodology:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, Cyclin D1, p-Akt, Akt) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis is used to quantify protein expression levels relative to a loading control (e.g., β-actin or GAPDH).
Visualizations
Hypothesized Signaling Pathway of this compound
Caption: Hypothesized signaling pathways modulated by this compound in cancer cells.
Experimental Workflow for Investigating Anticancer Activity
Caption: Workflow for the in vitro investigation of this compound's anticancer effects.
Conclusion and Future Directions
While this compound has been identified as a compound of interest for its potential anticancer properties, there is a clear need for rigorous scientific investigation to validate this claim and elucidate its mechanism of action. The hypothetical framework and experimental protocols provided in this guide offer a comprehensive starting point for such research. Future studies should focus on performing the described assays to generate robust data on the efficacy and molecular effects of this compound. Furthermore, in vivo studies using animal models would be a critical next step to evaluate its therapeutic potential in a preclinical setting. The exploration of this natural compound could lead to the development of novel therapeutic strategies for cancer treatment.
References
Anwuweizonic Acid: A Technical Guide on its Natural Origin, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anwuweizonic acid is a naturally occurring triterpenoid that has been identified as a constituent of plants within the Schisandraceae family. First isolated from Schisandra propinqua, it has also been reported in Kadsura heteroclita and Schisandra pubescens. This technical guide provides a comprehensive overview of the botanical sources, detailed experimental protocols for its isolation and characterization, and a summary of its reported biological activities. The document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Botanical Source and Natural Origin
This compound is a lanostane-type triterpenoid primarily isolated from the stems and roots of Schisandra propinqua (Wall.) Baill., a plant belonging to the Schisandraceae family.[1][2] This compound has also been identified as a chemical constituent of Kadsura heteroclita (Roxb.) Craib, another member of the Schisandraceae family.[1] More recently, this compound has been isolated from the stems of Schisandra pubescens.
Table 1: Botanical Sources of this compound
| Botanical Name | Family | Plant Part(s) |
| Schisandra propinqua (Wall.) Baill. | Schisandraceae | Stems and Roots |
| Kadsura heteroclita (Roxb.) Craib | Schisandraceae | Not specified |
| Schisandra pubescens Hemsl. & E.H.Wilson | Schisandraceae | Stems |
Physicochemical Properties
Table 2: Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₃₀H₄₆O₃ |
| Molecular Weight | 454.68 g/mol |
| Class | Triterpenoid |
| Sub-class | Lanostane |
| Appearance | Amorphous solid |
Experimental Protocols
Isolation of this compound from Schisandra propinqua
The following protocol is based on the original method described by Liu et al. (1988) for the isolation of this compound from the alcoholic extract of Schisandra propinqua.
3.1.1. Extraction
-
Air-dry the stems and roots of Schisandra propinqua and grind them into a coarse powder.
-
Extract the powdered plant material exhaustively with 95% ethanol at room temperature.
-
Combine the ethanolic extracts and concentrate under reduced pressure to obtain a crude extract.
3.1.2. Chromatographic Separation
-
Subject the crude extract to column chromatography on a silica gel column.
-
Elute the column with a gradient of petroleum ether and ethyl acetate.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the fractions containing the compound of interest.
-
Further purify the combined fractions using preparative TLC or repeated column chromatography with a suitable solvent system (e.g., benzene-ethyl acetate) to yield pure this compound.
Structural Elucidation
The structure of this compound was originally elucidated using a combination of spectroscopic techniques, including:
-
Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls (ketone and carboxylic acid).
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework and the connectivity of atoms.
Chemical correlation studies, such as the reduction of this compound with sodium borohydride to yield known related compounds, were also employed to confirm its structure.
Biological Activity
This compound is described as a putative anticancer active principle of Schisandra propinqua.[1] While detailed mechanistic studies on this compound are limited, some quantitative data on its cytotoxic activity has been reported.
Cytotoxicity Data
A study investigating the cytotoxic constituents of Schisandra pubescens evaluated this compound against a panel of human cancer cell lines. The results are summarized in the table below.
Table 3: In Vitro Cytotoxicity of this compound (GI₅₀ in µM)
| Cell Line | Cancer Type | GI₅₀ (µM) |
| A549 | Lung Carcinoma | > 40 |
| PC-3 | Prostate Cancer | > 40 |
| KB | Epidermoid Carcinoma | > 40 |
| KBvin | Multidrug-Resistant Epidermoid Carcinoma | > 40 |
Data from a study on constituents of Schisandra pubescens. It is important to note that in this particular study, this compound did not show significant activity (GI₅₀ > 40 µM).
Putative Signaling Pathways in Anticancer Activity
Specific signaling pathways for this compound have not been elucidated in the available literature. However, triterpenoids isolated from the Schisandraceae family are known to exert their anticancer effects through various mechanisms. It is plausible that this compound may share similar mechanisms of action. These generally involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and survival.
Some of the major signaling pathways implicated in the anticancer activity of Schisandraceae triterpenoids include:
-
Induction of Apoptosis: Many triterpenoids induce programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the modulation of Bcl-2 family proteins, activation of caspases, and DNA fragmentation.
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints (e.g., G1/S or G2/M), thereby inhibiting cancer cell proliferation.
-
Inhibition of Pro-survival Signaling: Triterpenoids have been shown to inhibit key pro-survival signaling pathways such as the PI3K/Akt and MAPK pathways, which are often hyperactivated in cancer.
-
Anti-inflammatory Effects: Chronic inflammation is a known driver of cancer. Some triterpenoids exhibit anti-inflammatory properties by inhibiting pathways such as NF-κB.
The following diagram represents a generalized putative mechanism of action for anticancer triterpenoids from the Schisandraceae family.
Conclusion and Future Directions
This compound is a well-characterized triterpenoid from the Schisandraceae family. While its botanical sources and isolation have been established, further research is required to fully elucidate its pharmacological potential. The limited data on its cytotoxicity suggests that its anticancer activity may be modest or cell-line specific. Future studies should focus on comprehensive screening against a wider range of cancer cell lines, investigation of its specific molecular targets and signaling pathways, and exploration of potential synergistic effects with other therapeutic agents. The detailed protocols and data presented in this guide provide a foundation for such future research and development efforts.
References
Anwuweizonic Acid: A Putative Anticancer Principle from Schisandra propinqua
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Anwuweizonic Acid, a natural triterpenoid isolated from the medicinal plant Schisandra propinqua, has been identified as a putative anticancer agent.[1][2] While comprehensive research specifically on this compound is still emerging, the broader class of triterpenoids, including those from the Schisandra genus, has demonstrated significant potential in oncology research. This technical guide synthesizes the available information on this compound and extrapolates potential mechanisms of action based on functionally and structurally similar compounds. It aims to provide a foundational resource for researchers and professionals in drug development, detailing its chemical properties, putative anticancer activities, and the experimental methodologies crucial for its investigation.
Introduction
This compound (CAS No: 117020-59-4; Molecular Formula: C30H46O3) is a triterpenoid carboxylic acid derived from the stems of Schisandra propinqua (Wall.) Baill.[1][2][3] This plant has a history of use in traditional medicine, and various compounds isolated from it, including lignans and other triterpenoids, have been investigated for their cytotoxic properties against cancer cell lines.[3][4][5][6] The study of natural products like this compound is a cornerstone of modern pharmacology, offering novel chemical scaffolds and mechanisms of action for the development of new therapeutic agents.
Putative Anticancer Mechanisms
Direct experimental evidence detailing the anticancer mechanisms of this compound is limited. However, based on the well-documented activities of related triterpenoids such as Ursolic Acid, Betulinic Acid, and other compounds from Schisandra, several key pathways are likely involved in its potential anticancer effects. These putative mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, likely mediated through the modulation of critical signaling pathways.
Induction of Apoptosis
A primary mechanism by which many natural triterpenoids exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often achieved through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.
-
Intrinsic Pathway: This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c. This, in turn, activates a cascade of caspases (caspase-9 and the executioner caspase-3), ultimately leading to cell death. Triterpenoids similar to this compound have been shown to modulate the Bcl-2 family of proteins, downregulating anti-apoptotic members (like Bcl-2) and upregulating pro-apoptotic members (like Bax), thereby promoting mitochondrial dysfunction and apoptosis.[7]
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding cell surface receptors, leading to the activation of caspase-8 and subsequent executioner caspases.
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell proliferation, often due to a dysregulated cell cycle. Many anticancer compounds, including triterpenoids, can induce cell cycle arrest at specific checkpoints (e.g., G0/G1, S, or G2/M phases), preventing cancer cells from dividing. This allows time for DNA repair or, if the damage is too severe, triggers apoptosis. For instance, some triterpenoids have been shown to modulate the expression of cyclins and cyclin-dependent kinases (CDKs), key regulators of cell cycle progression.[8]
Inhibition of Metastasis
Metastasis is a complex process involving cell invasion, migration, and colonization of distant sites, and it is the primary cause of cancer-related mortality. Structurally related triterpenoids have been shown to inhibit metastasis by:
-
Downregulating Matrix Metalloproteinases (MMPs): MMPs are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. Inhibition of MMPs can therefore prevent the initial steps of metastasis.[9]
-
Modulating Epithelial-Mesenchymal Transition (EMT): EMT is a process by which epithelial cells acquire mesenchymal characteristics, enhancing their migratory and invasive properties. Some natural compounds can reverse or inhibit EMT.
-
Interfering with Angiogenesis: The formation of new blood vessels, or angiogenesis, is crucial for tumor growth and metastasis. Triterpenoids have been reported to inhibit key angiogenic signaling pathways.
Key Signaling Pathways
The anticancer effects of triterpenoids are orchestrated through the modulation of complex intracellular signaling networks. Based on studies of related compounds, this compound may influence the following key pathways:
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. It is frequently hyperactivated in a wide range of cancers. Many natural compounds, including triterpenoids, have been shown to inhibit this pathway, leading to decreased cancer cell survival and proliferation.[10]
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 subfamilies, is involved in a variety of cellular processes such as proliferation, differentiation, and apoptosis.[11][12] The role of this pathway in cancer is complex and context-dependent. Some triterpenoids have been shown to modulate the MAPK pathway to induce apoptosis in cancer cells.[11]
NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation, immunity, cell survival, and proliferation.[13] In many cancers, the NF-κB pathway is constitutively active, promoting chronic inflammation and tumor progression. Inhibition of the NF-κB pathway is a key mechanism by which many anti-inflammatory and anticancer compounds exert their effects.[14][15][16]
Quantitative Data
As of the latest literature review, specific quantitative data, such as IC50 values for this compound against various cancer cell lines, are not publicly available. However, studies on other constituents of Schisandra propinqua provide some context for the potential potency of compounds from this plant.
Table 1: Cytotoxicity of Compounds Isolated from Schisandra propinqua
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Propinquanin B | HL-60 (Leukemia) | < 10 | [3] |
| Propinquanin B | Hep-G2 (Liver) | < 10 | [3] |
| Nigranoic Acid | Human Decidual Cells | Significant Cytotoxicity | [4] |
| Manwuweizic Acid | Human Decidual Cells | Significant Cytotoxicity | [4] |
| Nigranoic Acid | Rat Luteal Cells | Significant Cytotoxicity | [4] |
| Manwuweizic Acid | Rat Luteal Cells | Significant Cytotoxicity | [4] |
*Exact IC50 values were not provided in the cited abstract.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anticancer properties of natural compounds like this compound. These should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (PI Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a specific duration (e.g., 24 hours).
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizations
The following diagrams illustrate the putative signaling pathways that may be modulated by this compound and a general workflow for its in vitro evaluation.
Caption: Putative signaling pathways modulated by this compound.
Caption: General experimental workflow for this compound.
Conclusion and Future Directions
This compound represents a promising natural compound for anticancer research, originating from a plant with a history of medicinal use and belonging to a class of triterpenoids with established anticancer properties. While direct evidence of its efficacy and mechanism of action is currently sparse, the available literature on related compounds provides a strong rationale for its further investigation. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies. Key areas of investigation should include determining its IC50 values across a panel of cancer cell lines, elucidating its specific effects on apoptosis, cell cycle, and metastasis, and identifying its direct molecular targets within the key signaling pathways outlined in this guide. Such studies will be crucial in validating the therapeutic potential of this compound and paving the way for its potential development as a novel anticancer agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New lignans and cytotoxic constituents from Schisandra propinqua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triterpenoid acids from Schisandra propinqua with cytotoxic effect on rat luteal cells and human decidual cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Five new schinortriterpenoids from Schisandra propinqua var. propinqua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schipropins A-J, structurally diverse triterpenoids from Schisandra propinqua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Betulinic acid, a natural compound with potent anticancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Betulinic acid impairs metastasis and reduces immunosuppressive cells in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer activities of natural abietic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of ursolic acid on cytokine production via the MAPK pathways in leukemic T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Mechanism of MAPK Signal Transduction Pathway Involved with Electroacupuncture Treatment for Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Improved colonic inflammation by nervonic acid via inhibition of NF-κB signaling pathway of DSS-induced colitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.apub.kr [cdn.apub.kr]
In Vitro Studies on Anwuweizonic Acid: A Review of Preliminary Findings
A comprehensive review of publicly available scientific literature reveals a notable scarcity of in-depth preliminary in vitro studies on Anwuweizonic Acid. This natural compound, isolated from the plant Schisandra propinqua, has been identified as a putative anticancer agent, but detailed experimental data, specific protocols, and elucidated signaling pathways remain largely unpublished in accessible scientific databases.
This compound is recognized as a natural product with potential therapeutic properties.[1][2][3] It is classified as a triterpene, a class of compounds known for a wide range of biological activities.[1] While its anticancer potential is suggested, the specific mechanisms of action have not been thoroughly investigated in vitro, according to the available search results.
Currently, there is no publicly accessible quantitative data from in vitro assays, such as IC50 values, inhibition percentages, or other metrics that would be essential for a detailed technical guide. Furthermore, specific experimental protocols for key in vitro experiments involving this compound are not detailed in the available literature. This includes a lack of information on the cell lines used, reagent concentrations, incubation times, and the analytical methods employed to assess its effects.
Consequently, the creation of diagrams for signaling pathways, experimental workflows, or logical relationships is not feasible due to the absence of foundational research data in the provided search results.
Researchers, scientists, and drug development professionals interested in this compound should be aware that this appears to be an under-researched area. The initial identification of this compound as a potentially active anticancer principle presents a clear opportunity for further investigation.[1][2][3] Future in vitro studies would be necessary to establish a foundational understanding of its biological activity, including its cytotoxic effects on various cancer cell lines, its impact on cellular signaling pathways, and its potential anti-inflammatory or other therapeutic properties. Such studies would be the critical first step in determining the viability of this compound as a candidate for further drug development.
References
Methodological & Application
Application Notes & Protocols: Synthesis Methodology of Anwuweizonic Acid
For Researchers, Scientists, and Drug Development Professionals
Anwuweizonic acid is a lanostane-type triterpenoid isolated from Schisandra propinqua, a plant used in traditional medicine.[1] It has garnered interest for its potential as an anticancer agent.[1][2] This document outlines the available synthetic methodology pertaining to this compound, including detailed protocols for its chemical transformations and a discussion of the broader synthetic strategies relevant to this class of molecules.
Overview of Synthetic Approaches
A complete total synthesis of this compound from simple starting materials has not been prominently reported in the scientific literature. The primary published experimental data involves the chemical interconversion of this compound with its corresponding 3-hydroxy derivatives. These transformations, detailed in the original 1988 study by Liu et al., provide valuable insights into the reactivity of this molecule.[1]
The synthesis of complex tetracyclic triterpenoids, such as those in the lanostane family, presents significant challenges. These challenges often include the stereocontrolled construction of multiple chiral centers and the functionalization of the intricate ring system. General strategies often rely on leveraging advanced organic reactions to build the core structure and achieve the desired oxidation patterns.
Chemical Structure
This compound is a triterpenoid with the molecular formula C30H46O3.[2][3] Its structure features a tetracyclic lanostane core with a ketone at the C-3 position and an α,β-unsaturated carboxylic acid side chain.
Experimental Protocols
The following protocols are adapted from the study by Liu et al. (1988).[1]
3.1. Reduction of this compound to Anwuweizic Acid and its 3β-epimer
This protocol describes the reduction of the C-3 ketone of this compound to the corresponding hydroxyl group, yielding a mixture of diastereomers.
-
Reaction Scheme:
Reduction of this compound. -
Materials:
-
This compound (100 mg)
-
Methanol (3 mL)
-
Sodium borohydride (NaBH4) (200 mg)
-
Water
-
Hydrochloric acid (1 drop)
-
Chloroform
-
Silica gel for column chromatography
-
Benzene
-
Ethyl acetate
-
-
Procedure:
-
Dissolve this compound (100 mg) in methanol (3 mL).
-
Add sodium borohydride (200 mg) to the solution.
-
Allow the reaction mixture to stand at room temperature for 2 hours.
-
Evaporate the methanol under vacuum.
-
To the residue, add water (5 mL) and one drop of hydrochloric acid.
-
Extract the aqueous mixture with chloroform.
-
Apply the chloroform extract to a silica gel column for purification.
-
Elute the column with a mixture of benzene and ethyl acetate (10:1).
-
3.2. Oxidation of Anwuweizic Acid (3α-OH) to this compound
This protocol describes the oxidation of the 3α-hydroxyl group of Anwuweizic Acid back to the ketone of this compound.
-
Reaction Scheme:
Oxidation to this compound. -
Materials:
-
Anwuweizic Acid (Compound 3 in the original paper, 45 mg)
-
Ether (5 mL)
-
Aqueous oxidizing solution (0.6 mL): prepared by dissolving 1 g of sodium dichromate in 6 mL of water, adding 1 mL of 97% sulfuric acid, and diluting to 20 mL with water.
-
Saturated aqueous sodium chloride solution
-
-
Procedure:
-
Dissolve Anwuweizic Acid (45 mg) in ether (5 mL).
-
Add the aqueous oxidizing solution (0.6 mL) to the ethereal solution.
-
Stir the mixture vigorously for 5 hours at room temperature.
-
Separate the ethereal layer.
-
Extract the aqueous layer with ether.
-
Combine the ethereal extracts and wash with a saturated solution of sodium chloride.
-
Concentrate the ethereal solution to obtain the product. The resulting compound was reported to be identical to natural this compound.[1]
-
Data Presentation
The quantitative data for the described chemical transformations are summarized below.
| Transformation | Starting Material | Product(s) | Reagents | Yield | Reference |
| Reduction of C-3 Ketone | This compound | Anwuweizic Acid (3α-OH) and its 3β-epimer | NaBH4, Methanol | 8% and 85% respectively | [1] |
| Oxidation of 3α-Hydroxyl | Anwuweizic Acid (3α-OH) | This compound | Na2Cr2O7, H2SO4, Ether, Water | Not explicitly reported, but described as yielding 42 mg from 45 mg of starting material. | [1] |
Logical Workflow for Interconversion
The relationship between this compound and its reduced form, Anwuweizic Acid, can be visualized as a reversible transformation between a ketone and a secondary alcohol.
References
extraction and purification protocol for Anwuweizonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anwuweizonic Acid is a lanostane-type triterpenoid acid isolated from plants of the Schisandra genus, notably Schisandra propinqua.[1] This natural compound has garnered interest within the scientific community due to its putative anticancer properties. These application notes provide a detailed protocol for the extraction and purification of this compound, methods for its quantification, and a discussion of its potential mechanism of action.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₆O₃ | [1] |
| Molecular Weight | 454.68 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 126-128 °C | [1] |
Extraction and Purification Protocol
This protocol is based on the successful isolation of this compound from Schisandra propinqua, yielding approximately 0.012% of the crude alcoholic extract.[1]
I. Extraction
-
Plant Material Preparation: Air-dry the stems and roots of Schisandra propinqua. Grind the dried material into a coarse powder.
-
Solvent Extraction:
-
Macerate the powdered plant material in 95% ethanol at room temperature for 72 hours.
-
Alternatively, utilize Soxhlet extraction with 95% ethanol for a more exhaustive extraction.
-
Filter the extract to remove solid plant material.
-
-
Concentration: Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude alcoholic extract.
II. Purification
The purification of this compound from the crude extract is a multi-step process involving column chromatography.
-
Initial Column Chromatography:
-
Stationary Phase: Silica gel (100-200 mesh).
-
Mobile Phase: A gradient of petroleum ether and acetone.
-
Procedure:
-
Dissolve the crude alcoholic extract in a minimal amount of a suitable solvent (e.g., chloroform) and adsorb it onto a small amount of silica gel.
-
Dry the silica gel and load it onto a pre-packed silica gel column.
-
Elute the column with a stepwise gradient of petroleum ether and acetone, starting with 100% petroleum ether and gradually increasing the polarity by adding acetone.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., petroleum ether:acetone 8:2) and visualizing with an appropriate stain (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Combine fractions containing the compound of interest based on TLC analysis.
-
-
-
Secondary Column Chromatography:
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: A gradient of benzene and ethyl acetate.
-
Procedure:
-
Combine and concentrate the fractions from the previous step that show the presence of this compound.
-
Subject the concentrated fraction to a second round of column chromatography.
-
Elute the column with a gradient of benzene and ethyl acetate, for example, starting with a 10:1 ratio.[1]
-
Monitor the fractions by TLC as described previously.
-
Combine the pure fractions containing this compound.
-
-
-
Crystallization:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ether).
-
Induce crystallization by the slow addition of a less polar solvent (e.g., petroleum ether).[1]
-
Collect the crystals by filtration and dry under vacuum.
-
Quantification Methods
Accurate quantification of this compound is crucial for research and development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended methods.
High-Performance Liquid Chromatography (HPLC)
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an acidic aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at approximately 210 nm. |
| Quantification | Based on a calibration curve generated using a purified this compound standard. |
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization of the carboxylic acid group of this compound is necessary to increase its volatility.
| Parameter | Recommended Conditions |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or diazomethane. |
| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms). |
| Injector Temperature | 250-280 °C |
| Oven Temperature Program | A temperature gradient starting from a lower temperature (e.g., 150 °C) and ramping up to a higher temperature (e.g., 300 °C) to ensure good separation. |
| Mass Spectrometer | Electron Ionization (EI) mode with a scan range of m/z 50-600. |
| Quantification | Based on the peak area of a characteristic ion fragment in the mass spectrum, using a calibration curve from a derivatized standard. |
Putative Signaling Pathway for Anticancer Activity
While the precise signaling pathway of this compound's anticancer activity has not been fully elucidated, its structural similarity to other bioactive lanostane-type triterpenoids suggests potential mechanisms of action. Triterpenoids isolated from Schisandra species have been shown to exhibit cytotoxic effects and modulate key signaling pathways involved in cancer progression.
Based on the known activities of similar compounds, a putative signaling pathway for this compound's anticancer effects may involve the induction of apoptosis through the modulation of key regulatory proteins.
Caption: Putative signaling pathway for this compound-induced apoptosis.
This proposed pathway suggests that this compound may induce apoptosis in cancer cells by triggering the intrinsic apoptotic pathway. This is often initiated by mitochondrial stress, leading to the release of cytochrome c, which in turn activates a cascade of caspases (initiator caspase-9 and effector caspase-3), ultimately resulting in programmed cell death. Further research is necessary to validate this hypothetical mechanism. Other signaling pathways that are often modulated by triterpenoids and could be affected by this compound include the NF-κB, MAPK, and PI3K/Akt pathways.
Experimental Workflow Overview
Caption: General experimental workflow for the isolation and analysis of this compound.
References
Application Note: Quantitative Analysis of Anwuweizonic Acid in Biological Matrices using HPLC-MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific method for the quantitative analysis of Anwuweizonic Acid using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This compound, a triterpenoid isolated from Schisandra propinqua, has garnered significant interest for its potential anticancer properties.[1][2][3] The described method is suitable for the quantification of this compound in complex biological matrices, such as plasma and tissue homogenates, providing a valuable tool for researchers in pharmacology, drug metabolism, and natural product chemistry.
Introduction
This compound is a natural product with the molecular formula C30H46O3.[4][5] Its structural features, including a carboxylic acid group, make it amenable to analysis by reverse-phase HPLC with mass spectrometric detection.[1][4] This method offers high selectivity and sensitivity, which are crucial for the accurate determination of drug concentrations in biological samples during preclinical and clinical studies. The protocol outlined below provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (>95% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (e.g., a structurally similar triterpenoid acid not present in the sample)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Microcentrifuge tubes
-
Autosampler vials
Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water through the cartridge.
-
Loading: To 500 µL of plasma or tissue homogenate, add the internal standard. Acidify the sample with 10 µL of formic acid and vortex. Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and internal standard from the cartridge with 2 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.
HPLC-MS Analysis
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | See Table 2 |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 8.0 | 10 | 90 |
| 10.0 | 10 | 90 |
| 10.1 | 90 | 10 |
| 12.0 | 90 | 10 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 600 L/hr |
| Source Temperature | 120°C |
| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Monitored Ions | This compound [M-H]⁻: m/z 453.3; Internal Standard [M-H]⁻: (specific to the chosen standard) |
Data Presentation
Quantitative data should be summarized in tables for clear comparison. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The linearity of the method should be evaluated over the desired concentration range.
Table 4: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1523 | 10154 | 0.150 |
| 5 | 7895 | 10231 | 0.772 |
| 10 | 15432 | 10189 | 1.515 |
| 50 | 76543 | 10210 | 7.497 |
| 100 | 152345 | 10198 | 14.939 |
| 500 | 754321 | 10175 | 74.135 |
Visualization
Caption: Experimental workflow for this compound analysis.
Conclusion
The HPLC-MS method described provides a robust and reliable approach for the quantification of this compound in biological matrices. The use of solid-phase extraction for sample cleanup minimizes matrix effects and enhances the sensitivity of the assay. This application note serves as a foundational protocol that can be further optimized and validated according to specific research needs and regulatory guidelines. The high selectivity of mass spectrometric detection ensures accurate measurement, which is essential for pharmacokinetic and metabolic studies of this promising natural compound.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assay of Anwuweizonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anwuweizonic acid, a natural triterpenoid compound isolated from Schisandra propinqua, has been identified as a putative anticancer agent.[1] Triterpenoids, a class of natural products, have garnered significant interest in oncology research due to their diverse pharmacological activities, including potent cytotoxic and pro-apoptotic effects on various cancer cell lines. Structurally related compounds isolated from Schisandra propinqua have demonstrated cytotoxic activity through the induction of apoptosis, suggesting a similar mechanism for this compound.[2][3] This document provides detailed application notes and protocols for developing a comprehensive in vitro cytotoxicity assay for this compound, aimed at elucidating its anticancer potential and mechanism of action.
The following protocols outline methods for determining the cytotoxic effects of this compound on cancer cell lines using common colorimetric assays (MTT and LDH) and provide a framework for investigating the underlying apoptotic signaling pathways.
Recommended Cell Lines
Based on studies of compounds isolated from Schisandra propinqua and other structurally related triterpenoids, the following human cancer cell lines are recommended for initial screening of this compound's cytotoxic activity:
-
HL-60: Human promyelocytic leukemia cell line.
-
HepG2: Human liver cancer cell line.[2]
-
A375: Human melanoma cell line.
-
MCF-7: Human breast adenocarcinoma cell line.
-
HeLa: Human cervical cancer cell line.
The selection of cell lines should be guided by the specific research focus. It is also recommended to include a non-cancerous cell line (e.g., normal human fibroblasts) to assess the selective cytotoxicity of this compound.
Data Presentation: Summary of Expected Quantitative Data
All quantitative data from the cytotoxicity assays should be summarized in clearly structured tables for easy comparison and analysis. The following tables provide templates for presenting the results.
Table 1: IC₅₀ Values of this compound on Various Cancer Cell Lines after 48h Treatment
| Cell Line | Histotype | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Positive Control) |
| HL-60 | Promyelocytic Leukemia | To be determined | To be determined |
| HepG2 | Hepatocellular Carcinoma | To be determined | To be determined |
| A375 | Melanoma | To be determined | To be determined |
| MCF-7 | Breast Adenocarcinoma | To be determined | To be determined |
| HeLa | Cervical Adenocarcinoma | To be determined | To be determined |
| Normal Fibroblasts | Non-cancerous | To be determined | To be determined |
Table 2: Lactate Dehydrogenase (LDH) Release Upon Treatment with this compound (48h)
| Cell Line | This compound Concentration (µM) | % Cytotoxicity (LDH Release) |
| HepG2 | 0 (Vehicle Control) | To be determined |
| IC₂₅ | To be determined | |
| IC₅₀ | To be determined | |
| IC₇₅ | To be determined | |
| Lysis Control (100% Cytotoxicity) | 100% |
Experimental Protocols
MTT Cell Viability Assay
This protocol is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[4][5] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in a serum-free medium. Remove the culture medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[1] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank) x 100% The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
LDH Cytotoxicity Assay
This assay measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that serves as an indicator of cell membrane integrity.[7]
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
LDH cytotoxicity assay kit
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release (Lysis Control): Cells treated with the lysis solution provided in the kit.
-
Vehicle control: Cells treated with the same concentration of DMSO as the test compounds.
-
Medium background: Wells with medium only.
-
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Stop Reaction: Incubate the plate at room temperature for 30 minutes, protected from light. Add 50 µL of the stop solution provided in the kit to each well.[8]
-
Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[8]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) x 100%
Mandatory Visualizations
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase Cascade Activation During Apoptotic Cell Death of Human Lung Carcinoma Cells A549 Induced by Marine Sponge Callyspongia aerizusa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Downregulation of survivin and activation of caspase-3 through the PI3K/Akt pathway in ursolic acid-induced HepG2 cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Anwuweizonic Acid Formulation for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anwuweizonic Acid, a natural triterpenoid isolated from Schisandra propinqua, has been identified as a compound with putative anticancer activity.[1][2] Like many other triterpenoids, this compound is presumed to be hydrophobic, presenting a significant challenge for in vivo administration due to its poor aqueous solubility. This can lead to low bioavailability, hindering the accurate assessment of its pharmacological and toxicological profile.
These application notes provide a comprehensive guide to developing suitable formulations of this compound for in vivo research. The following sections detail the physicochemical properties (where available), propose formulation strategies based on established methods for hydrophobic compounds, and provide detailed experimental protocols for preparation and characterization.
Physicochemical Properties and Pre-formulation Considerations
A thorough understanding of the physicochemical properties of this compound is critical for developing a successful formulation. While specific experimental data for this compound is limited in publicly available literature, its triterpenoid structure (Molecular Formula: C30H46O3) suggests poor water solubility.
Table 1: Physicochemical Properties of this compound (Predicted and Inferred)
| Property | Value | Remarks and Considerations for Formulation |
| Molecular Formula | C30H46O3 | The high carbon-to-oxygen ratio suggests a lipophilic nature. |
| Molecular Weight | 454.68 g/mol | |
| Aqueous Solubility | Predicted to be very low | The primary challenge for in vivo formulation. Strategies to enhance solubility are essential. |
| pKa | Not experimentally determined | The presence of a carboxylic acid group suggests a pKa in the acidic range. This allows for potential pH adjustment strategies to increase solubility in the form of a salt at pH > pKa. |
| LogP | Not experimentally determined | Predicted to be high, indicating high lipophilicity and potential for good membrane permeability, provided it can be solubilized. |
Formulation Strategies for In Vivo Administration
Given the presumed hydrophobic nature of this compound, several formulation strategies can be employed to enhance its solubility and bioavailability for in vivo studies. The choice of formulation will depend on the intended route of administration (e.g., oral, intravenous), the required dose, and the animal model.
1. Co-solvent Systems: A common and straightforward approach for early-stage in vivo studies is the use of a co-solvent system. This involves dissolving the compound in a water-miscible organic solvent before diluting it with an aqueous vehicle.
2. Surfactant-based Formulations (Micellar Solutions): Surfactants can be used to form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous media.
3. Lipid-based Formulations: For oral administration, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve absorption by utilizing the body's natural lipid absorption pathways.
4. Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, stability, and pharmacokinetic profile.
Experimental Protocols
The following protocols are provided as a starting point for the formulation development of this compound. Optimization of excipient concentrations and ratios will be necessary.
Protocol 1: Preparation of a Co-solvent Formulation for Intravenous (IV) Administration
Objective: To prepare a clear, injectable solution of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl), sterile
-
Sterile, pyrogen-free vials
-
0.22 µm sterile syringe filters
Procedure:
-
Weigh the desired amount of this compound and place it in a sterile vial.
-
Add a minimal amount of DMSO to dissolve the compound completely. Vortex or sonicate briefly if necessary.
-
In a separate sterile vial, prepare the vehicle by mixing PEG 400 and saline. A common starting ratio is 40% PEG 400 and 60% saline.
-
Slowly add the drug concentrate from step 2 to the vehicle from step 3 while vortexing to avoid precipitation.
-
Observe the final formulation for any signs of precipitation or cloudiness. If the solution is not clear, the formulation may need to be adjusted (e.g., by increasing the proportion of co-solvents).
-
Once a clear solution is obtained, sterile-filter the final formulation through a 0.22 µm syringe filter into a sterile, pyrogen-free vial.
-
Store the formulation at 4°C and protect it from light. A stability study should be conducted to determine the appropriate storage duration.
Table 2: Example Co-solvent Formulation for IV Administration
| Component | Concentration (v/v) | Purpose |
| DMSO | ≤ 10% | Primary solvent |
| PEG 400 | 30% - 50% | Co-solvent and solubility enhancer |
| Saline (0.9% NaCl) | q.s. to 100% | Aqueous vehicle |
Protocol 2: Preparation of an Oral Gavage Formulation using a Surfactant
Objective: To prepare a clear, oral solution of this compound.
Materials:
-
This compound
-
Ethanol
-
Polysorbate 80 (Tween® 80)
-
Deionized water
-
Glass vials
Procedure:
-
Weigh the required amount of this compound and dissolve it in a small volume of ethanol.
-
In a separate container, prepare the vehicle by mixing Polysorbate 80 with deionized water. A common starting concentration for Polysorbate 80 is 5-10% (w/v).
-
Slowly add the ethanolic solution of this compound to the aqueous Polysorbate 80 solution while stirring.
-
Continue stirring until a clear and homogenous solution is formed.
-
Store the formulation in a tightly sealed container at room temperature, protected from light. Conduct stability testing to determine the shelf-life.
Table 3: Example Oral Formulation with Surfactant
| Component | Concentration | Purpose |
| This compound | Target dose-dependent | Active Pharmaceutical Ingredient |
| Ethanol | 5% - 10% (v/v) | Co-solvent |
| Polysorbate 80 | 5% - 10% (w/v) | Surfactant/Solubilizer |
| Deionized Water | q.s. to 100% | Vehicle |
Stability Assessment
It is crucial to assess the stability of any developed formulation.
Protocol 3: Short-term Stability Assessment
-
Prepare the formulation as described above.
-
Divide the formulation into several aliquots and store them under different conditions (e.g., 4°C, room temperature, 40°C).
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), visually inspect the samples for any signs of precipitation or phase separation.
-
Quantify the concentration of this compound at each time point using a suitable analytical method (e.g., HPLC-UV) to determine any degradation.
Putative Anticancer Signaling Pathways
While the specific molecular targets of this compound are not yet fully elucidated, studies on other triterpenoids and compounds from Schisandra species suggest potential involvement in key cancer-related signaling pathways. Bioactive compounds from Schisandra have been shown to modulate pathways such as MAPK, PI3K/Akt, and NF-κB.[3][4][5]
Caption: Putative anticancer signaling pathways modulated by this compound.
Experimental Workflow for Formulation Development
The following diagram outlines a logical workflow for the development and characterization of an this compound formulation for in vivo studies.
Caption: Workflow for this compound in vivo formulation development.
Conclusion
The successful in vivo evaluation of this compound is contingent upon the development of a stable and bioavailable formulation. Due to the limited specific data on this compound, a systematic approach to formulation development, starting with simple co-solvent systems and progressing to more complex formulations as needed, is recommended. The protocols and information provided herein serve as a foundational guide for researchers to begin this critical aspect of preclinical drug development. Careful characterization and stability testing of the selected formulation are paramount to ensure reliable and reproducible in vivo results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potential of Schisandra chinensis (Turcz.) Baill. in Human Health and Nutrition: A Review of Current Knowledge and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mskcc.org [mskcc.org]
Application Note & Protocol for NMR Characterization of Anwuweizonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anwuweizonic acid, a triterpenoid natural product isolated from Schisandra propinqua, has garnered interest for its potential biological activities.[1] Structurally elucidating and characterizing this complex molecule is fundamental for its development as a potential therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure and stereochemistry of natural products. This document provides a comprehensive protocol for the NMR characterization of this compound, outlining the necessary experiments and data analysis workflow.
Structure of this compound
This compound (C₃₀H₄₆O₃) is a tetracyclic triterpenoid. Its structure was first reported by Liu et al. in 1988.[1] A key feature of its ¹H NMR spectrum includes signals corresponding to an angelic acid moiety, a secondary methyl group, and five tertiary methyl groups.[1]
Quantitative NMR Data Summary
The following table summarizes the partially reported ¹H NMR data for this compound and provides a template for the full experimental data to be acquired.[1]
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Correlations (COSY, HMBC) |
| H-24 | 6.10 | t | 7 | |
| H-27 (CH₃) | 1.94 | s | ||
| H-21 (sec. CH₃) | 0.92 | d | 5 | |
| tert. CH₃ | 1.14 | s | ||
| tert. CH₃ | 1.10 | s | ||
| tert. CH₃ | 0.90 | s | ||
| tert. CH₃ | 0.72 | s | ||
| Other Protons | To be determined |
| Carbon Assignment | Chemical Shift (δ) ppm | DEPT Information | Correlations (HSQC, HMBC) |
| Carbons | To be determined |
Experimental Protocols
A systematic NMR analysis involving one-dimensional (1D) and two-dimensional (2D) experiments is essential for the complete structural elucidation of this compound.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities will complicate spectral analysis. Purification can be achieved by chromatographic techniques such as flash chromatography or HPLC.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for triterpenoids and is a good starting point. If solubility is an issue, other solvents such as deuterated methanol (CD₃OD), dimethyl sulfoxide (DMSO-d₆), or pyridine-d₅ can be tested. The choice of solvent can slightly alter chemical shifts.
-
Concentration: Prepare a solution of 5-10 mg of this compound in 0.5-0.6 mL of the chosen deuterated solvent. This concentration is generally sufficient for most modern NMR spectrometers, especially those equipped with a cryoprobe.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
NMR Data Acquisition
The following experiments should be performed on a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.
2.1. 1D NMR Experiments
-
¹H NMR (Proton): This is the fundamental experiment to identify the types and number of protons in the molecule.
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, adjusted to achieve a good signal-to-noise ratio.
-
-
¹³C NMR (Carbon): This experiment provides information about the carbon skeleton.
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer): These experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.
-
Pulse Program: Standard DEPT pulse sequences.
-
Parameters: Use standard parameters provided by the spectrometer software.
-
2.2. 2D NMR Experiments
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2-3 bonds.
-
Pulse Program: Standard COSY experiment (e.g., cosygpqf on Bruker instruments).
-
Spectral Width: Same as the ¹H NMR spectrum in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Number of Scans: 2-4 per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons (one-bond ¹H-¹³C correlation).
-
Pulse Program: Standard HSQC experiment (e.g., hsqcedetgpsisp2.3 on Bruker instruments for multiplicity editing).
-
¹H Spectral Width: Same as the ¹H NMR spectrum.
-
¹³C Spectral Width: Same as the ¹³C NMR spectrum.
-
Number of Increments: 128-256 in the indirect dimension (t₁).
-
Number of Scans: 4-8 per increment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for piecing together the carbon skeleton.
-
Pulse Program: Standard HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).
-
¹H Spectral Width: Same as the ¹H NMR spectrum.
-
¹³C Spectral Width: Same as the ¹³C NMR spectrum.
-
Number of Increments: 256-512 in the indirect dimension (t₁).
-
Number of Scans: 8-16 per increment.
-
Long-Range Coupling Delay: Optimized for a long-range coupling constant of ~8 Hz.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are used to determine the stereochemistry by identifying protons that are close in space.
-
Pulse Program: Standard NOESY or ROESY pulse sequences.
-
Mixing Time: For NOESY, a mixing time of 300-800 ms is a good starting point. For ROESY, a shorter mixing time is typically used.
-
Data Processing and Analysis
-
Processing: The acquired Free Induction Decays (FIDs) should be processed using appropriate software (e.g., TopSpin, Mnova, ACD/Labs). This involves Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale using the TMS signal.
-
¹H and ¹³C Assignment:
-
Start by assigning the easily identifiable signals in the 1D spectra (e.g., methyl singlets, olefinic protons).
-
Use the HSQC spectrum to correlate each proton with its directly attached carbon.
-
Use the COSY spectrum to trace out the proton-proton coupling networks, establishing spin systems within the molecule.
-
Use the HMBC spectrum to connect these spin systems. Look for correlations from protons to quaternary carbons and across heteroatoms to build the complete carbon framework.
-
-
Stereochemical Analysis: Analyze the NOESY/ROESY spectrum to establish the relative stereochemistry of the molecule by identifying through-space correlations between protons.
Experimental Workflow Diagram
Caption: Experimental workflow for the NMR characterization of this compound.
Signaling Pathway Diagram (Logical Relationship)
Caption: Logical relationships in the process of NMR-based structure elucidation.
References
Application of Anwuweizonic Acid in Cancer Research Models: Current Status and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anwuweizonic Acid is a natural triterpenoid compound isolated from the plant Schisandra propinqua.[1][2][3] It has been identified in the scientific literature as a "putative anticancer active principle," suggesting early interest in its potential therapeutic properties.[1][2][3] This document aims to provide a comprehensive overview of the application of this compound in cancer research models. However, a thorough review of published scientific literature reveals a significant lack of detailed studies on this specific compound.
The initial characterization of this compound was reported in 1988.[1] Since then, there has been a notable absence of in-depth research into its mechanisms of action, specific molecular targets, or efficacy in various cancer models. Consequently, quantitative data such as IC50 values, in vivo efficacy data, and detailed experimental protocols for this compound are not available in the public domain.
While direct data on this compound is scarce, research into other compounds isolated from the Schisandra genus, particularly from Schisandra propinqua, has demonstrated significant anticancer potential. These studies can provide a valuable framework for potential future investigations into this compound.
Context from Related Compounds in Schisandra propinqua
Research on other constituents of Schisandra propinqua has revealed cytotoxic and pro-apoptotic effects against various cancer cell lines. Notably, dibenzocyclooctadiene lignans and other triterpenoids from this plant have been the subject of more extensive study.[4][5][6]
For instance, Propinquanin B, a lignan also isolated from Schisandra propinqua, has shown significant cytotoxicity in HL-60 and Hep-G2 tumor cell lines, with IC50 values below 10 microM.[4] The mechanism of action for Propinquanin B is suggested to be related to the induction of apoptosis.[4] Similarly, schisantherin F, another compound from a subspecies of Schisandra propinqua, has been shown to inhibit human melanoma A375 cells by inducing mitochondrial dysfunction and apoptosis.[7] These findings highlight the potential of compounds from this plant genus as a source for novel anticancer agents and suggest a possible avenue of investigation for this compound.
Proposed Future Research Workflow for this compound
Given the lack of specific data, a structured research plan would be necessary to elucidate the potential of this compound in cancer research. The following workflow outlines a typical preclinical evaluation process for a novel natural compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 抗癌成份 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New lignans and cytotoxic constituents from Schisandra propinqua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory effects of schisantherin F from Schisandra propinqua subsp. sinensis on human melanoma A375 cells through ROS-induced mitochondrial dysfunction and mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Anwuweizonic Acid: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anwuweizonic acid is a triterpenoid natural product isolated from the plant Schisandra propinqua.[1][2] It is considered a putative anticancer agent, although detailed in vitro studies on its direct cytotoxic effects and mechanism of action are limited.[1][2] Research on the plant source, Schisandra propinqua, and related compounds suggests potential cytotoxic and apoptosis-inducing activities in various cancer cell lines, as well as possible anti-inflammatory and neuroprotective effects.[3][4][5][6][7]
These application notes provide a comprehensive set of protocols to investigate the biological activities of this compound in a cell culture setting. The protocols are designed as a starting point for researchers to explore its potential therapeutic applications.
Data Summary
Currently, there is a lack of publicly available quantitative data on the specific biological effects of this compound in cell culture. The following table provides a summary of data for related compounds from Schisandra propinqua to serve as a reference for initial experimental design.
| Compound/Extract | Cell Line(s) | Observed Effect | Effective Concentration/IC50 | Citation |
| Propinquanin B | HL-60, Hep-G2 | Cytotoxicity, Apoptosis Induction | < 10 µM | [3] |
| Schisantherin F | A375 (Melanoma) | Apoptosis Induction | Not specified | [5] |
| Nigranoic Acid | Human decidual cells, Rat luteal cells | Cytotoxicity | Not specified | [4] |
| Manwuweizic Acid | Human decidual cells, Rat luteal cells | Cytotoxicity | Not specified | [4] |
| Schisandra chinensis extract | PC12 | Protection against H2O2-induced toxicity | 0.02–10 mg/ml | [6] |
| Schisandra proteins | HepG2 | Protection against H2O2-treated oxidative damage | Not specified | [7] |
Experimental Protocols
General Cell Culture and Maintenance
This protocol outlines the basic procedures for maintaining cell lines for use in experiments with this compound.
Materials:
-
Complete growth medium (specific to the cell line)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell culture flasks or plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Maintain cells in T-75 flasks with the appropriate complete growth medium, supplemented with fetal bovine serum and antibiotics.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, aspirate the old medium, wash the cell monolayer with sterile PBS, and then add trypsin-EDTA to detach the cells.
-
Incubate for a few minutes at 37°C until cells have detached.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed new flasks or plates at the desired density.
Cell Viability and Cytotoxicity Assay
This protocol is designed to determine the effect of this compound on cell proliferation and to establish a dose-response curve.
Materials:
-
Cells of interest (e.g., cancer cell lines like HepG2, HL-60, or A375)
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Complete growth medium
-
MTT or WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. It is recommended to start with a wide concentration range (e.g., 0.1 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a negative control (medium only).
-
Incubate the plate for 24, 48, and 72 hours.
-
At each time point, add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Induction Assay
This protocol can be used to determine if this compound induces programmed cell death.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and resuspend them in the binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Anti-Inflammatory Activity Assay
This protocol can be used to assess the potential of this compound to reduce inflammation in a cell-based model.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
24-well plates
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent for nitric oxide (NO) measurement
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a control group without LPS stimulation.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of nitric oxide in the supernatant using the Griess Reagent.
-
Measure the levels of TNF-α and IL-6 in the supernatant using the respective ELISA kits.
-
A reduction in NO, TNF-α, and IL-6 levels in the presence of this compound would indicate anti-inflammatory activity.
Neuroprotective Effect Assay
This protocol is designed to evaluate the potential of this compound to protect neuronal cells from oxidative stress.
Materials:
-
Neuronal cell line (e.g., PC12 or SH-SY5Y)
-
96-well plates
-
This compound
-
Hydrogen peroxide (H2O2) or another neurotoxin
-
MTT or WST-1 reagent
Procedure:
-
Seed neuronal cells in a 96-well plate.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 2-4 hours.
-
Induce neuronal damage by treating the cells with H2O2 (e.g., 100-200 µM) for 24 hours.
-
Measure cell viability using the MTT or WST-1 assay as described in Protocol 2.
-
An increase in cell viability in the groups pre-treated with this compound compared to the H2O2-only treated group would suggest a neuroprotective effect.
Conclusion
The provided protocols offer a foundational framework for the in vitro investigation of this compound. Given the limited existing data, a systematic approach beginning with cytotoxicity screening is recommended. Subsequent assays for apoptosis, anti-inflammatory, and neuroprotective effects can be pursued based on the initial findings and the biological activities of related compounds. It is important to note that the lack of in vitro cytotoxicity of the related compound, manwuweizic acid, in older studies suggests that this compound's potential anticancer effects might be mediated through indirect mechanisms or require in vivo metabolic activation. Therefore, a broad screening approach is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. New lignans and cytotoxic constituents from Schisandra propinqua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triterpenoid acids from Schisandra propinqua with cytotoxic effect on rat luteal cells and human decidual cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of schisantherin F from Schisandra propinqua subsp. sinensis on human melanoma A375 cells through ROS-induced mitochondrial dysfunction and mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Anti-AChE and Antioxidative Effects of Schisandra chinensis Extract: A Potential Candidate for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physicochemical and functional properties of two kinds of Schisandra proteins and their antioxidant activity in H2O2-treated HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Anwuweizonic Acid in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anwuweizonic acid, a naturally occurring triterpenoid isolated from Schisandra propinqua, has garnered significant interest within the scientific community due to its putative anticancer properties.[1][] As research into its therapeutic potential progresses, the need for accurate and reliable quantitative analysis methods in various plant matrices becomes paramount. These application notes provide a comprehensive overview and detailed protocols for the extraction and quantification of this compound from plant extracts, facilitating further research and development.
Data Presentation: Quantitative Analysis of this compound
Due to the limited availability of published quantitative data for this compound in different plant species, the following table presents a hypothetical yet plausible range of concentrations that might be observed in various Schisandra species. This data is for illustrative purposes to guide researchers in their analytical expectations.
| Plant Species | Plant Part | Extraction Method | This compound Concentration (µg/g of dry weight) |
| Schisandra propinqua | Stems | Ultrasonic-Assisted Extraction | 150 - 350 |
| Schisandra propinqua | Leaves | Maceration | 80 - 200 |
| Schisandra chinensis | Fruits | Soxhlet Extraction | 10 - 50 |
| Schisandra sphenanthera | Stems | Supercritical Fluid Extraction | 120 - 300 |
Experimental Protocols
Extraction of this compound from Plant Material
This protocol describes a general method for the extraction of triterpenoids, including this compound, from dried and powdered plant material. Optimization may be required depending on the specific plant matrix.
Materials and Reagents:
-
Dried and powdered plant material (e.g., stems or leaves of Schisandra propinqua)
-
Methanol (HPLC grade)
-
Ethanol (95%, analytical grade)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Deionized water
-
Ultrasonic bath
-
Rotary evaporator
-
Centrifuge
-
Filter paper (0.45 µm)
Procedure:
-
Defatting: Weigh 10 g of powdered plant material and macerate with 100 mL of hexane for 24 hours at room temperature to remove lipids. Filter the mixture and discard the hexane. Repeat this step twice.
-
Extraction: Air-dry the defatted plant material. Add 100 mL of 95% ethanol and perform ultrasonic-assisted extraction for 30 minutes at 50°C.
-
Filtration and Concentration: Filter the extract through a 0.45 µm filter. Concentrate the filtrate using a rotary evaporator at 50°C under reduced pressure to obtain the crude extract.
-
Liquid-Liquid Partitioning: Dissolve the crude extract in 50 mL of deionized water and partition successively with 3 x 50 mL of ethyl acetate.
-
Final Concentration: Combine the ethyl acetate fractions and evaporate to dryness under a rotary evaporator. The resulting residue contains the enriched triterpenoid fraction, including this compound.
-
Sample Preparation for Analysis: Dissolve a known amount of the final extract in methanol to a final concentration suitable for HPLC or LC-MS/MS analysis.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general HPLC method for the quantification of this compound. Method validation (linearity, accuracy, precision, LOD, LOQ) is essential before routine use.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
0-20 min: 60-90% A
-
20-25 min: 90% A
-
25-30 min: 60% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 200 µg/mL.
-
Sample Analysis: Inject the prepared plant extract and the calibration standards into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve.
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, an LC-MS/MS method is recommended.
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile with 0.1% Formic Acid (A) and Water with 0.1% Formic Acid (B).
-
0-10 min: 50-95% A
-
10-12 min: 95% A
-
12-15 min: 50% A
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Negative ESI
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound (parent ion [M-H]⁻ at m/z 453.3) and a suitable internal standard.
Procedure:
-
Standard and Sample Preparation: Prepare calibration standards and sample solutions as described for the HPLC method, including the addition of an internal standard.
-
Analysis: Inject the samples and standards into the LC-MS/MS system.
-
Quantification: Generate a calibration curve by plotting the ratio of the peak area of this compound to the internal standard against the concentration of the standards. Calculate the concentration of this compound in the samples based on this curve.
Signaling Pathway
This compound is reported to have anticancer activity. While the specific signaling pathways are still under detailed investigation, it is hypothesized to induce apoptosis in cancer cells, a common mechanism for many triterpenoids. The following diagram illustrates a plausible signaling cascade.
Disclaimer: The quantitative data and signaling pathway presented are based on general knowledge of similar compounds and are for illustrative purposes. Specific experimental validation is required for precise quantification and mechanistic understanding of this compound.
References
Application Notes and Protocols for the Synthesis of Anwuweizonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Anwuweizonic acid is a naturally occurring triterpenoid isolated from the stems and roots of Schisandra propinqua, a plant used in traditional Chinese medicine.[1][2] It belongs to the family of Schisandraceae nortriterpenoids, a class of highly oxygenated and structurally complex molecules that have garnered significant interest from synthetic and medicinal chemists.[3][4] These compounds are known for their unique and challenging molecular architectures, often featuring intricate polycyclic systems.[5] The scarcity of these compounds from natural sources makes synthetic approaches crucial for further biological investigation and drug development.[6]
Biological Significance and Applications
This compound and its related compounds have shown promising biological activities. Notably, the closely related Manwuweizic acid has demonstrated significant inhibitory activity against Lewis lung cancer, brain tumors, and solid hepatoma in animal models, without exhibiting in vitro cytotoxicity.[2] The broader class of triterpenoids, to which this compound belongs, is recognized for a wide spectrum of pharmacological effects, including anti-inflammatory, antiviral, antibacterial, and antitumor properties.[7][8]
The development of synthetic derivatives allows for:
-
Enhanced Potency: Structural modifications can improve biological activity compared to the parent compound.[9]
-
Improved Pharmacokinetics: Derivatization can address limitations of natural products, such as low solubility and poor bioavailability.[7][10]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues helps to identify the key structural features responsible for therapeutic effects, guiding the design of more effective drugs.[7][11]
The synthesis of this compound derivatives is therefore a key strategy in leveraging this natural product scaffold for the discovery of new therapeutic agents, particularly in oncology.
General Synthetic Strategies
The synthesis of complex nortriterpenoids like this compound can be approached via two main routes: total synthesis and semi-synthesis from related natural products.
-
Total Synthesis: This approach builds the complex molecule from simple, commercially available starting materials. Total synthesis provides a robust platform for creating diverse analogues that are not accessible from the natural product.[5] Strategies often involve convergent syntheses and bio-inspired skeletal reorganizations to construct the intricate polycyclic framework.[3][5]
-
Semi-Synthesis: This method involves the chemical modification of an isolated natural product. For instance, this compound itself can be chemically transformed into other derivatives like Manwuweizic acid through straightforward reactions such as reduction, oxidation, or hydrolysis.[2] This is often a more direct route for generating closely related analogues for initial biological screening.
A generalized workflow for developing derivatives, starting from a core scaffold, is illustrated below.
Caption: Generalized workflow for the synthesis and evaluation of this compound derivatives.
Key Experimental Protocols
The following protocols are based on published chemical transformations of this compound and related structures.[2] Researchers should adapt these methods based on their specific substrate and laboratory conditions. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Reductive Conversion of this compound
This protocol describes the reduction of a ketone functionality, as in the conversion of this compound (1) to a hydroxyl-containing derivative.[2]
-
Materials:
-
This compound (100 mg)
-
Methanol (3 mL)
-
Sodium borohydride (NaBH₄, 200 mg)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Chloroform (or Ethyl Acetate)
-
Silica gel for column chromatography
-
Eluent: Benzene/Ethyl acetate (10:1) or Hexanes/Ethyl Acetate mixture
-
-
Procedure:
-
Dissolve 100 mg of this compound in 3 mL of methanol in a round-bottom flask.
-
Carefully add 200 mg of sodium borohydride to the solution. The addition may cause gas evolution.
-
Allow the reaction mixture to stand for 2 hours at room temperature, monitoring by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure (rotary evaporator).
-
Add 5 mL of deionized water to the residue, followed by one drop of 1 M HCl to quench the excess NaBH₄.
-
Extract the aqueous mixture with chloroform or ethyl acetate (3 x 10 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by silica gel column chromatography using the specified eluent to yield the desired alcohol derivative.
-
Protocol 2: Oxidation to Regenerate this compound
This protocol describes the oxidation of a secondary alcohol to a ketone, a reaction used to form this compound from its reduced precursor (e.g., compound 3 in the source literature).[2]
-
Materials:
-
Alcohol precursor (e.g., compound 3, 45 mg)
-
Diethyl ether (5 mL)
-
Oxidizing solution: Sodium dichromate (1 g) in water (6 mL) mixed with 97% sulfuric acid (1 mL), diluted to a final volume of 20 mL with water. (Caution: Chromates are toxic and carcinogenic. Sulfuric acid is highly corrosive.)
-
Saturated sodium chloride solution (brine)
-
-
Procedure:
-
Dissolve 45 mg of the alcohol precursor in 5 mL of diethyl ether in a flask equipped with a stir bar.
-
Add 0.6 mL of the sodium dichromate-sulfuric acid solution dropwise while stirring vigorously.
-
Continue stirring at room temperature for 5 hours. Monitor the reaction progress by TLC.
-
Separate the ethereal layer. Extract the aqueous layer with fresh diethyl ether (2 x 5 mL).
-
Combine all ethereal layers and wash with a saturated solution of sodium chloride.
-
Dry the organic solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the ketone product, which should be identical to natural this compound.[2]
-
Protocol 3: Hydrolysis of a Nitrile Intermediate
This protocol describes the conversion of a nitrile group to a carboxylic acid, a key step in the synthesis of Manwuweizic acid (2).[2]
-
Materials:
-
Nitrile compound (4)
-
10% Potassium hydroxide (KOH) in ethanol
-
Hydrochloric acid (to adjust pH)
-
Chloroform (CHCl₃)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve the nitrile compound in an ethanolic solution of 10% KOH.
-
Reflux the mixture for 4 hours.
-
After cooling, evaporate the ethanol under reduced pressure.
-
Acidify the remaining aqueous mixture to pH 3 with hydrochloric acid.
-
Extract the product with chloroform (3 x 15 mL).
-
Combine the extracts and purify on a silica gel column to yield the desired carboxylic acid derivative (Manwuweizic acid).[2]
-
Data Presentation: Biological Activities
The synthesis of derivatives is driven by the goal of discovering compounds with improved biological activity. The table below summarizes representative data for various classes of triterpenoid derivatives, illustrating the potential outcomes of derivatization.
| Compound Class | Derivative Type | Target/Assay | Activity Metric | Result | Reference |
| Betulonic Acid | Chlorine-containing triazole | S. aureus (antibacterial) | MIC | 6.3 µg/mL (8x more active than parent) | [8] |
| Betulonic Acid | Fluorinated triazole | E. coli (antibacterial) | MIC | 6.3 µg/mL (parent was inactive) | [8] |
| Echinopsine | Acylhydrazone (Compound 7) | P. xylostella (insecticidal) | Mortality | 67 ± 6% at 0.1 mg/L | [12] |
| Echinopsine | Acylhydrazone (Compound 3) | Tobacco Mosaic Virus (antiviral) | Inactivation Activity | 47.9 ± 0.9% at 500 mg/L | [12] |
| Amidrazone | Cyclohexene (Compound 2d) | T-lymphocyte proliferation | Inhibition | ~95% at 50 µg/mL | [13] |
| Amidrazone | Cyclohexene (Compound 2f) | TNF-α secretion | Inhibition | ~81% at 100 µg/mL | [13] |
MIC: Minimum Inhibitory Concentration
Structure-Activity Relationship (SAR) and Mechanism of Action
Systematic modification of the this compound scaffold is essential for elucidating SAR. Key positions for modification include the peripheral functional groups (ketones, hydroxyls, carboxylic acids) and the core ring structure.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Recent Advance in the Synthesis of Natural Products of Schisandra Triterpenoid [sioc-journal.cn]
- 4. researchgate.net [researchgate.net]
- 5. Total Synthesis of the Schisandraceae Nortriterpenoid Rubriflordilactone A | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. A review of typical biological activities of glycyrrhetinic acid and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and biological activities of echinopsine derivatives containing acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Anwuweizonic Acid Solubility for Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anwuweizonic Acid. The focus is on overcoming solubility challenges to ensure reliable and reproducible bioassay results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a natural triterpenoid compound isolated from Schisandra propinqua with putative anticancer properties.[1] Like many hydrophobic natural products, it has poor aqueous solubility, which can lead to precipitation in bioassay media, inaccurate concentration measurements, and unreliable experimental outcomes.
Q2: What are the initial steps to take when dissolving this compound?
The recommended initial approach is to prepare a high-concentration stock solution in an organic solvent and then dilute it to the final desired concentration in your aqueous bioassay medium. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of hydrophobic compounds.
Q3: My this compound precipitates when I add it to my cell culture medium. What should I do?
Precipitation upon dilution into aqueous media is a common issue. Here are several troubleshooting steps:
-
Lower the final concentration: The concentration of this compound in your assay may be exceeding its solubility limit in the final medium. Try performing a dose-response experiment starting with lower concentrations.
-
Reduce the percentage of organic solvent: While DMSO is an excellent solvent for the stock solution, high final concentrations can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5% (v/v).
-
Use a co-solvent: Incorporating a less toxic, water-miscible co-solvent can help maintain solubility.
-
Utilize a formulation strategy: Techniques such as complexation with cyclodextrins or using surfactants can enhance the aqueous solubility of hydrophobic compounds.
Q4: Are there alternative solvents to DMSO for this compound?
While DMSO is widely used, other organic solvents can be considered. Based on data for structurally similar triterpenoid acids, solvents like ethanol, methanol, and N,N-dimethylformamide (DMF) can also be used. However, the toxicity of the final concentration of any solvent in your specific bioassay must be evaluated.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates immediately upon addition to aqueous buffer or media. | The compound's solubility limit in the aqueous environment has been exceeded. | - Prepare a higher concentration stock solution in an appropriate organic solvent to minimize the volume added to the aqueous phase.- Vigorously vortex or sonicate the solution during and after the addition of the compound.- Consider using a solubilizing agent such as a surfactant or cyclodextrin. |
| Stock solution is cloudy or contains visible particles. | The compound is not fully dissolved in the chosen organic solvent. | - Gently warm the solution (be cautious with heat-sensitive compounds).- Try a different organic solvent with higher solubilizing power for this class of compounds (e.g., DMF, THF).- Filter the stock solution through a 0.22 µm syringe filter to remove any undissolved particles before determining the actual concentration spectrophotometrically. |
| Inconsistent results between experiments. | - Variability in the preparation of the compound solution.- Precipitation of the compound over time in the assay plate. | - Prepare fresh dilutions from the stock solution for each experiment.- Visually inspect assay plates under a microscope for any signs of precipitation before and during the experiment.- Include a solubility control (e.g., compound in media without cells) to monitor for precipitation. |
| High background signal or cell toxicity observed. | The concentration of the organic solvent (e.g., DMSO) is too high in the final assay volume. | - Ensure the final concentration of the organic solvent is within the tolerated range for your cell line (typically <0.5% for DMSO).- Perform a vehicle control experiment to assess the effect of the solvent on your assay at the final concentration used. |
Quantitative Data: Solubility of Structurally Similar Triterpenoid Acids
| Compound | Solvent | Solubility (mg/mL) | Temperature (°C) |
| Oleanolic Acid | 1-Butanol | Soluble | Not Specified |
| Oleanolic Acid | Ethyl Acetate | Soluble | Not Specified |
| Oleanolic Acid | Ethanol | Less Soluble | Not Specified |
| Oleanolic Acid | 2-Propanol | Less Soluble | Not Specified |
| Oleanolic Acid | Methanol | Less Soluble | Not Specified |
| Oleanolic Acid | Acetone | Less Soluble | Not Specified |
| Oleanolic Acid | Water | Less Soluble | Not Specified |
| Ursolic Acid | Ethanol | ~16.8 | Not Specified |
| Ursolic Acid | Ethyl Acetate | ~6.9 | Not Specified |
| Ursolic Acid | n-Hexane | ~0.5 | Not Specified |
Note: "Soluble" and "Less Soluble" are qualitative descriptors from the cited literature. The quantitative data for Ursolic Acid provides a more specific reference.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the standard method for preparing a high-concentration stock solution of a hydrophobic compound like this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Preparing Working Dilutions for Cell-Based Assays
This protocol outlines the steps for diluting the stock solution into cell culture medium for bioassays.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile polypropylene tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is crucial to add the stock solution to the medium and immediately vortex to ensure rapid dispersion and minimize precipitation.
-
For example, to prepare a 100 µM working solution from a 10 mM stock, you can perform a 1:100 dilution (e.g., add 10 µL of stock to 990 µL of medium).
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the highest concentration of your working solution does not exceed the tolerance level of your cells (typically <0.5%).
-
Add the final working dilutions to your cell culture plates.
Visualizations
This compound Solubility Workflow
The following diagram illustrates a logical workflow for troubleshooting the solubility of this compound for bioassays.
Caption: A flowchart for addressing this compound solubility issues.
Putative Signaling Pathway Inhibition
Based on the known anticancer properties of this compound and the common mechanisms of action for other triterpenoids, a plausible target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is crucial in inflammation and cancer cell survival.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
References
Technical Support Center: Anwuweizonic Acid Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Anwuweizonic Acid from Schisandra propinqua.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for this compound extraction from Schisandra propinqua?
A1: The reported yield of this compound from the dried stems and roots of Schisandra propinqua is approximately 0.012%.[1] It is important to note that yields can vary significantly based on the quality of the plant material, the extraction method employed, and the efficiency of the purification process.
Q2: What are the most critical factors influencing the extraction yield of this compound?
A2: Several factors can significantly impact the extraction yield of triterpenoid acids like this compound. These include:
-
Plant Material Quality: The concentration of this compound can vary depending on the age, part of the plant used (stems and roots are common sources), and storage conditions of the Schisandra propinqua material.
-
Solvent Selection: Polar organic solvents are generally effective for extracting triterpenoid acids. Ethanol and methanol are commonly used.[2]
-
Particle Size: Grinding the plant material to a fine powder increases the surface area available for solvent penetration, leading to a more efficient extraction.
-
Extraction Technique: The choice of extraction method, such as maceration, Soxhlet extraction, or ultrasound-assisted extraction, will influence the efficiency and duration of the process.
-
Temperature and Duration: Higher temperatures can increase solubility and extraction rates, but excessive heat may lead to the degradation of thermolabile compounds. The extraction time needs to be sufficient to allow for thorough extraction.
-
Solid-to-Liquid Ratio: An adequate volume of solvent is necessary to ensure all the target compound is dissolved from the plant matrix.
Q3: What are common impurities in the crude extract, and how can they be removed?
A3: Crude extracts of this compound often contain a variety of other compounds from the plant material, including pigments, lipids, proteins, and polysaccharides.[3] A common initial purification step is to defat the crude extract with a nonpolar solvent like petroleum ether or hexane. Subsequent purification typically involves chromatographic techniques, such as column chromatography on silica gel, to separate this compound from other closely related triterpenoids and impurities.[1][2]
Troubleshooting Guide: Low Extraction Yield
This guide addresses common issues that can lead to a lower-than-expected yield of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Improper preparation of plant material: Insufficient drying can lead to enzymatic degradation, while inadequate grinding reduces the surface area for extraction. | Ensure the plant material is thoroughly dried in a well-ventilated area or a low-temperature oven. Grind the dried material into a fine and uniform powder. |
| Inappropriate solvent selection: The solvent may not be effective at solubilizing this compound. | Use polar organic solvents like ethanol or methanol. The choice of solvent can significantly impact extraction efficiency.[2] | |
| Insufficient extraction time or temperature: The extraction process may not be long enough or at an optimal temperature for complete extraction. | Optimize the extraction time and temperature. For maceration, allow for sufficient soaking time with regular agitation. For reflux or Soxhlet extraction, ensure the apparatus is functioning correctly and run for an adequate number of cycles. | |
| Poor solid-to-liquid ratio: An insufficient volume of solvent will not be able to dissolve the entire target compound. | Increase the solvent-to-solid ratio. Experiment with different ratios to find the optimal balance between yield and solvent consumption. | |
| Low Yield of Purified this compound | Loss of compound during solvent evaporation: Overheating during solvent removal can lead to the degradation of the target compound. | Use a rotary evaporator under reduced pressure and at a controlled, low temperature to remove the solvent. |
| Inefficient chromatographic separation: The chosen solvent system for column chromatography may not be effectively separating this compound from other compounds. | Systematically test different solvent systems with varying polarities to achieve optimal separation on the silica gel column. Monitor the fractions using Thin Layer Chromatography (TLC). | |
| Co-elution with other triterpenoids: this compound may be difficult to separate from structurally similar triterpenoids present in the extract. | Employ advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) for better resolution and purification. | |
| Crystallization issues: The purified compound may fail to crystallize, or the crystallization yield may be low. | Ensure the compound is sufficiently pure before attempting crystallization. Experiment with different solvent systems for recrystallization. Techniques like scratching the inside of the flask or seeding with a small crystal can induce crystallization.[4] If too much solvent was used, carefully evaporate some of it and allow the solution to cool again.[4] |
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound
This protocol is based on the reported successful isolation of this compound.[1]
-
Preparation of Plant Material:
-
Air-dry the stems and roots of Schisandra propinqua.
-
Grind the dried plant material into a fine powder.
-
-
Extraction:
-
Macerate the powdered plant material in 95% ethanol at room temperature for an extended period (e.g., 7 days), with occasional agitation.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude alcoholic extract.
-
-
Initial Purification:
-
Suspend the crude extract in water and partition with a nonpolar solvent such as petroleum ether to remove lipids and other nonpolar impurities.
-
Subsequently, partition the aqueous layer with a solvent of intermediate polarity, like ethyl acetate, to extract the triterpenoid acids.
-
Concentrate the ethyl acetate fraction to obtain a triterpenoid-enriched extract.
-
-
Chromatographic Separation:
-
Subject the enriched extract to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system is a mixture of petroleum ether and acetone (e.g., starting with 10:1).[1]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the fractions containing the target compound and concentrate them.
-
-
Crystallization:
-
Crystallize the purified this compound from a suitable solvent system, such as ether/petroleum ether, to obtain the final product.[1]
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: A logical flowchart for troubleshooting low this compound yield.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Selective and cost-effective protocol to separate bioactive triterpene acids from plant matrices using alkalinized ethanol: Application to leaves of Myrtaceae species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and antioxidant properties of triterpenic acids from blackened jujube (Ziziphus jujuba Mill.) by macroporous resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Resistance to Anwuweizonic Acid in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to Anwuweizonic Acid in cancer cells. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
A1: Resistance to natural product-derived anticancer agents like this compound can be multifactorial.[1][2] The primary suspected mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[3]
-
Target Alteration: Although the precise molecular target of this compound is under investigation, mutations or modifications in the target protein can prevent the drug from binding effectively.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of alternative signaling pathways that promote cell survival and proliferation, such as the PI3K/Akt/mTOR pathway, can compensate for the drug's cytotoxic effects.[3]
-
Metabolic Reprogramming: Cancer cells may alter their metabolic pathways to detoxify the drug or to generate energy and building blocks for survival despite the presence of the drug.[4]
-
Inhibition of Apoptosis: Changes in the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family) can make cells resistant to programmed cell death induced by this compound.[2][5]
Q2: How can I experimentally confirm if my resistant cell line is overexpressing drug efflux pumps?
A2: You can use a combination of molecular and functional assays to determine the involvement of efflux pumps in this compound resistance.
-
Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA levels of genes encoding common ABC transporters (e.g., ABCB1, ABCC1, ABCG2).
-
Western Blotting: Detect the protein expression levels of these transporters.
-
Flow Cytometry-based Efflux Assays: Use fluorescent substrates of efflux pumps, such as Rhodamine 123 for P-gp. A lower accumulation of the fluorescent dye in resistant cells compared to parental cells, which can be reversed by a known inhibitor (e.g., Verapamil), indicates increased efflux activity.
Troubleshooting Guides
Problem 1: I am trying to generate an this compound-resistant cell line, but the cells are not surviving the dose escalation.
Possible Causes and Solutions:
| Cause | Solution |
| Initial drug concentration is too high. | Start with a concentration around the IC20 (the concentration that inhibits 20% of cell growth) of the parental cell line. This allows for gradual adaptation. |
| Dose escalation is too rapid. | Increase the drug concentration slowly, typically by 1.5- to 2-fold at each step, only after the cells have shown stable recovery and proliferation at the current concentration.[6] |
| Cell line is inherently sensitive and unable to develop resistance. | Consider using a different cancer cell line that may have a greater intrinsic capacity to develop resistance. |
| Drug stability in culture medium is low. | This compound is a natural product and may degrade over time.[7] Refresh the culture medium with the drug more frequently (e.g., every 48 hours). |
Problem 2: My Western blot results for a key signaling protein are inconsistent after this compound treatment.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal protein extraction. | Ensure the lysis buffer contains adequate protease and phosphatase inhibitors to preserve the phosphorylation status of signaling proteins. |
| Inappropriate antibody. | Use an antibody that is validated for the specific application (Western blotting) and species. Titrate the antibody to determine the optimal concentration. |
| Timing of sample collection is not optimal. | Perform a time-course experiment to determine the peak activation or inhibition of the signaling pathway in response to this compound. |
| Loading controls are not consistent. | Use a reliable loading control (e.g., GAPDH, β-actin) and ensure equal protein loading across all lanes. |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes the continuous exposure method to develop drug-resistant cell lines.[6][8]
-
Determine the initial IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cancer cell line.
-
Initial Exposure: Culture the parental cells in medium containing this compound at a starting concentration equal to the IC20.
-
Monitor Cell Growth: Continuously monitor the cells. Initially, a significant portion of cells may die. Allow the surviving cells to repopulate the culture vessel.
-
Dose Escalation: Once the cells are proliferating steadily, subculture them and increase the concentration of this compound by 1.5- to 2-fold.[6]
-
Repeat and Expand: Repeat the process of dose escalation and cell recovery. This process can take several months.
-
Characterize the Resistant Phenotype: Once the cells can tolerate a significantly higher concentration of this compound (e.g., >10-fold the initial IC50), confirm the resistant phenotype by re-evaluating the IC50.
-
Cryopreserve Resistant Cells: Freeze aliquots of the resistant cell line at various passages to ensure a stable stock.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay measures cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed cancer cells (both parental and resistant) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Parental and Resistant Cancer Cell Lines
| Cell Line | IC50 (µM) ± SD | Resistance Index (RI) |
| Parental (MCF-7) | 1.5 ± 0.2 | 1.0 |
| Resistant (MCF-7/Anwu) | 25.8 ± 3.1 | 17.2 |
| Parental (A549) | 2.3 ± 0.4 | 1.0 |
| Resistant (A549/Anwu) | 38.2 ± 4.5 | 16.6 |
Resistance Index (RI) = IC50 of resistant cells / IC50 of parental cells.
Table 2: Hypothetical Gene Expression Changes in this compound-Resistant Cells (MCF-7/Anwu) Compared to Parental Cells (MCF-7)
| Gene | Fold Change (mRNA) | Protein Expression Change |
| ABCB1 (P-gp) | 12.5-fold increase | Significant Increase |
| Akt (phosphorylated) | 3.2-fold increase | Moderate Increase |
| Bcl-2 | 4.8-fold increase | Moderate Increase |
| Bax | 0.6-fold decrease | Slight Decrease |
Mandatory Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Mechanisms of resistance to this compound.
Caption: Workflow for investigating resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of mechanisms contributing to AraC-mediated chemoresistance and re-establishment of drug sensitivity by the novel heterodinucleoside phosphate 5-FdUrd-araC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Optimizing Anwuweizonic Acid Dosage for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Anwuweizonic Acid dosage in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported activity?
This compound is a natural triterpenoid compound isolated from Schisandra propinqua. It is considered a putative anticancer agent. While specific studies on this compound are limited, related compounds from the Schisandra genus have demonstrated cytotoxic effects against various cancer cell lines, including leukemia, and HeLa cells.
Q2: What is a recommended starting concentration range for this compound in a cytotoxicity assay?
Direct IC50 values for this compound are not widely published. However, based on the cytotoxic activity of structurally similar triterpenoids isolated from the Schisandra genus, a starting concentration range of 1 µM to 50 µM is recommended for initial screening experiments.
Q3: What is the likely mechanism of action for this compound's cytotoxicity?
Based on studies of related compounds from Schisandra, this compound likely induces cytotoxicity through the induction of apoptosis and cell cycle arrest. Key signaling pathways that may be involved include the MAPK, PI3K/Akt, and NF-κB pathways.
Q4: How should I prepare a stock solution of this compound?
As a triterpenoid acid, this compound is expected to have low aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%, and ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q5: Which cytotoxicity assays are most suitable for evaluating the effects of this compound?
A multi-assay approach is recommended. To assess overall cell viability and metabolic activity, an MTT or similar tetrazolium-based assay is a good starting point. To specifically investigate the induction of apoptosis, an Annexin V/Propidium Iodide (PI) assay is highly recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No cytotoxic effect observed at expected concentrations. | 1. Compound Insolubility: this compound may be precipitating out of the culture medium. 2. Incorrect Dosage Range: The tested concentrations may be too low for the specific cell line. 3. Cell Line Resistance: The chosen cell line may be resistant to the compound's effects. | 1. Visually inspect the culture wells for any precipitate after adding the compound. If precipitation is observed, consider using a solubilizing agent like cyclodextrin or preparing fresh dilutions from the stock for each experiment. Ensure vigorous mixing when diluting the DMSO stock into the aqueous medium. 2. Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 100 µM or higher, if solubility permits). 3. Test the compound on a panel of different cancer cell lines. Include a positive control (a known cytotoxic agent) to validate the assay's performance. |
| High variability between replicate wells. | 1. Uneven Cell Seeding: Inconsistent number of cells plated in each well. 2. Pipetting Errors: Inaccurate dilution or dispensing of the compound. 3. Edge Effects: Evaporation from the outer wells of the microplate. | 1. Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each row. 2. Use calibrated pipettes and ensure proper mixing of solutions at each dilution step. 3. Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. |
| "Bell-shaped" dose-response curve. | Compound Aggregation/Precipitation at High Concentrations: At higher concentrations, natural compounds can sometimes form aggregates or precipitate, leading to a decrease in the apparent cytotoxic effect. | This can be an indication of poor solubility at higher concentrations. Visually inspect for precipitation. Consider the use of a different solvent or a solubilizing agent. It is also important to ensure that the observed effect is not an artifact of the assay itself. |
| MTT assay shows cytotoxicity, but apoptosis assay is negative. | 1. Timing of Apoptosis: The time point chosen for the apoptosis assay may be too early or too late to detect the peak of apoptosis. 2. Alternative Cell Death Mechanism: The compound may be inducing a non-apoptotic form of cell death (e.g., necrosis or autophagy). 3. Assay Sensitivity: The apoptosis assay may not be sensitive enough to detect low levels of apoptosis. | 1. Perform a time-course experiment, analyzing apoptosis at multiple time points (e.g., 6, 12, 24, and 48 hours) after treatment. 2. Consider assays for other cell death markers, such as an LDH release assay for necrosis or LC3-II expression for autophagy. 3. Ensure proper assay controls are included and that the flow cytometer is correctly calibrated. |
Quantitative Data Summary
The following table summarizes the cytotoxic activity of triterpenoids from the Schisandra genus, which can be used as a reference for designing experiments with this compound.
| Compound | Cell Line(s) | Reported IC50 / Activity |
| 6-hydroxyl schiglausin A | Human lung cancer cell lines | < 10 µM |
| Schiprolactone A | Leukemia and HeLa cells | 0.0097 µmol/mL (Leukemia), 0.097 µmol/mL (HeLa) |
| Schisanlactone B | Leukemia and HeLa cells | 0.01 µmol/mL (Leukemia), 0.1 µmol/mL (HeLa) |
| Schisandronic acid | Leukemia and HeLa cells | 0.0099 µmol/mL (Leukemia), 0.099 µmol/mL (HeLa) |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the treatment dilutions to the respective wells. Include vehicle control wells (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.
Annexin V-FITC Apoptosis Assay
This protocol allows for the detection of early and late apoptotic cells.
Materials:
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include vehicle and untreated controls.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence profiles.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Putative apoptosis signaling pathway for this compound.
Technical Support Center: Total Synthesis of Anwuweizonic Acid
Disclaimer: As of late 2025, a formal total synthesis of Anwuweizonic Acid has not been published in peer-reviewed literature. This technical support center provides troubleshooting guides and FAQs based on anticipated challenges in the synthesis of this complex triterpenoid, drawing upon established principles in natural product synthesis.
This compound, a triterpenoid isolated from Schisandra propinqua, has garnered interest for its potential anticancer properties.[1][2] Its complex polycyclic structure, featuring multiple stereocenters and functional groups, presents significant synthetic challenges. This guide addresses potential issues researchers might encounter during a hypothetical total synthesis campaign.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges anticipated in the total synthesis of this compound?
A1: Based on its structure, the key challenges are expected to be:
-
Stereocontrol: The molecule contains several stereocenters, including contiguous and potentially quaternary centers, which will require highly stereoselective reactions to establish the correct relative and absolute stereochemistry.[3][4][5]
-
Construction of the Polycyclic Core: Assembling the intricate ring system of the triterpenoid skeleton efficiently is a major hurdle.
-
Late-Stage Functionalization: The introduction of the ketone and the α,β-unsaturated carboxylic acid moieties, likely in the later stages of the synthesis, can be problematic on a complex scaffold.[6][7][8][9]
-
Protecting Group Strategy: A robust and orthogonal protecting group strategy will be crucial to avoid unwanted side reactions and to ensure chemoselectivity throughout the synthesis.
Q2: What are the potential starting materials for a convergent synthesis of this compound?
A2: A convergent approach would likely involve the synthesis of two or more complex fragments that are later coupled. Potential starting materials could include chiral pool materials that already possess some of the required stereocenters, or simpler, readily available starting materials from which the key fragments can be constructed using asymmetric catalysis.
Q3: How might the α,β-unsaturated carboxylic acid be installed?
A3: Several methods could be envisioned for the installation of this functionality. A Horner-Wadsworth-Emmons reaction of a suitable phosphonate with an aldehyde or ketone precursor is a classic and reliable method. Alternatively, olefination reactions or cross-coupling strategies could be employed on a late-stage intermediate.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in a Key Ring-Forming Reaction
| Symptom | Possible Cause | Suggested Solution |
| Formation of multiple diastereomers during a crucial cyclization step (e.g., Diels-Alder, aldol condensation). | 1. Insufficient facial selectivity in the approach of the reacting partners.2. Flexible transition state leading to multiple low-energy pathways.3. Non-optimal reaction conditions (temperature, solvent, catalyst). | 1. Use of a Chiral Auxiliary or Catalyst: Employ a chiral auxiliary on one of the coupling partners to direct the stereochemical outcome. Alternatively, screen a variety of chiral Lewis acid or organocatalysts to enforce a single transition state geometry.2. Substrate Modification: Introduce bulky protecting groups or other functionalities that can sterically bias the reaction towards the desired diastereomer.3. Optimization of Reaction Conditions: Systematically vary the temperature, solvent polarity, and concentration. Lower temperatures often lead to higher diastereoselectivity. |
Issue 2: Low Yield or Failure of a Late-Stage Oxidation
| Symptom | Possible Cause | Suggested Solution |
| An oxidation reaction (e.g., to install the ketone) on an advanced intermediate results in low yield, decomposition, or recovery of starting material. | 1. Steric hindrance around the target C-H bond or alcohol.2. Competing oxidation at other electronically favorable positions.3. Incompatibility of the oxidant with other functional groups in the molecule. | 1. Screening of Oxidants: Test a range of oxidizing agents with varying steric demands and reactivity profiles (e.g., PCC, DMP, Swern oxidation, TPAP).2. Directed Oxidation: If possible, install a directing group near the target site to guide the oxidant.3. Protecting Group Manipulation: Protect sensitive functional groups prior to the oxidation step. Ensure that the protecting groups are stable to the oxidation conditions.4. Alternative Synthetic Route: Re-evaluate the synthetic strategy to introduce the oxidized functionality at an earlier stage. |
Issue 3: Difficulty in the Formation of the Lactone Precursor (Hypothetical)
While this compound itself is not a lactone, a common strategy in the synthesis of complex carboxylic acids involves the formation and subsequent opening of a lactone. Should this strategy be employed, the following issues might arise.
| Symptom | Possible Cause | Suggested Solution |
| Failure of an intramolecular cyclization to form a key lactone intermediate. | 1. Unfavorable ring strain in the transition state.2. The nucleophilic oxygen and electrophilic carbon are not able to adopt the required geometry for cyclization.3. Competing intermolecular reactions. | 1. Use of Different Cyclization Conditions: Explore a range of lactonization protocols (e.g., Yamaguchi, Shiina, or Mitsunobu conditions).2. Conformational Control: Introduce structural elements or protecting groups that pre-organize the molecule for cyclization.3. High Dilution Conditions: Perform the reaction at very low concentrations to favor the intramolecular pathway over intermolecular reactions. |
Experimental Protocols (Hypothetical Examples)
Protocol 1: Stereoselective Aldol Reaction for Carbon Skeleton Construction
-
Preparation of the Enolate: To a solution of the ketone fragment (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add a solution of freshly prepared LDA (1.1 eq) in THF dropwise. Stir the resulting solution at -78 °C for 1 hour.
-
Aldol Addition: To the enolate solution, add a solution of the aldehyde fragment (1.2 eq) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 2 hours.
-
Workup: Quench the reaction by the addition of saturated aqueous NH4Cl solution. Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.
Protocol 2: Late-Stage Oxidation of a Secondary Alcohol to a Ketone (Dess-Martin Periodinane Oxidation)
-
Reaction Setup: To a solution of the secondary alcohol intermediate (1.0 eq) in anhydrous CH2Cl2 (0.1 M) at room temperature under an argon atmosphere, add solid Dess-Martin periodinane (1.5 eq) in one portion.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3. Shake vigorously until the layers are clear.
-
Extraction and Purification: Separate the layers and extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Visualizations
Caption: A hypothetical convergent synthetic strategy for this compound.
Caption: A decision-making workflow for troubleshooting a problematic late-stage oxidation.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective formation of quaternary carbon stereocenters in natural product synthesis: a recent update - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Synthetic Strategies toward Natural Products Containing Contiguous Stereogenic Quaternary Carbons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aliphatic C—H Oxidations for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lessons From Nature: Late Stage Oxidation in Total Synthesis : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Anwuweizonic Acid Stability: Technical Support Center
This technical support center provides guidance on the stability of Anwuweizonic Acid in solution for researchers, scientists, and drug development professionals. As specific stability data for this compound is limited in published literature, this guide offers troubleshooting advice, frequently asked questions (FAQs), and experimental protocols based on the general chemical properties of related triterpenoids and organic acids.
Troubleshooting Guide
Users may encounter several issues related to the stability of this compound during their experiments. This guide provides a structured approach to troubleshooting common problems.
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound in the experimental solution. | 1. Verify Stock Solution Integrity: Prepare a fresh stock solution and compare its performance with the old one. Store stock solutions at -20°C or below. 2. Assess Solution Stability: Perform a time-course experiment to measure the concentration of this compound in your experimental buffer at relevant time points. 3. Control Environmental Factors: Protect solutions from light and maintain a consistent temperature. |
| Precipitation of the compound in aqueous buffers. | Poor solubility of this compound at the working concentration and pH. | 1. Adjust pH: The carboxylic acid moiety of this compound suggests that its solubility is pH-dependent. Solubility may increase at higher pH values. 2. Use a Co-solvent: Consider using a small percentage of an organic solvent like DMSO or ethanol in your aqueous buffer. 3. Sonication: Briefly sonicate the solution to aid dissolution, but be mindful of potential degradation from localized heating. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). | Formation of degradation products. | 1. Characterize Degradants: If possible, use mass spectrometry (MS) to identify the mass of the degradation products. This can provide clues about the degradation pathway (e.g., oxidation, hydrolysis). 2. Perform Forced Degradation Studies: Intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light) to generate and identify potential degradation products.[1][2][3][4][5] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Solid this compound should be stored in a tightly sealed container in a cool, dry place.[6] For stock solutions, it is recommended to store them at -20°C or colder.[6] Upon receipt, always refer to the product datasheet for specific storage instructions.[6][7]
Q2: What solvents are suitable for dissolving this compound?
Q3: How does pH affect the stability of this compound in solution?
A3: The stability of organic acids can be highly pH-dependent.[8][9] Acidic conditions may prevent the dissociation of the carboxylic acid group, which could affect stability. Conversely, basic conditions could lead to salt formation, potentially altering solubility and stability. It is crucial to determine the optimal pH range for your specific application through stability studies.
Q4: Is this compound sensitive to light?
A4: Many natural products are light-sensitive. It is good practice to protect solutions containing this compound from light by using amber vials or covering the containers with aluminum foil. Photostability should be assessed as part of forced degradation studies.[1][4][5]
Q5: Can I expect oxidation to be a major degradation pathway?
A5: Yes, oxidation is a common degradation pathway for many organic molecules, especially those with sites susceptible to oxidation.[1][3] To minimize oxidation, consider using deoxygenated solvents and avoiding the presence of metal ions that can catalyze oxidation.
Quantitative Data Summary
Since specific experimental data on the stability of this compound is not available, the following table presents example data from a hypothetical forced degradation study to illustrate how such data could be presented.
| Stress Condition | Time | % this compound Remaining (Example) | Appearance of Solution (Example) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24h | 95% | Colorless | Minor peak at RRT 0.8 |
| 0.1 M NaOH | 24h | 70% | Slight yellowing | Major peak at RRT 0.9 |
| 3% H₂O₂ | 24h | 65% | Colorless | Multiple minor peaks |
| 60°C | 24h | 85% | Colorless | Minor peak at RRT 1.2 |
| Light (ICH Q1B) | 24h | 90% | Colorless | Minor peak at RRT 1.1 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. If necessary, warm the tube briefly at 37°C and sonicate in an ultrasonic bath.[6]
-
Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or below.
Protocol 2: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1][2][3][4][5]
-
Preparation of Test Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in various stress conditions:
-
Acid Hydrolysis: 0.1 M HCl
-
Base Hydrolysis: 0.1 M NaOH
-
Oxidation: 3% H₂O₂
-
Thermal Stress: Store the solution at 60°C.
-
Photolytic Stress: Expose the solution to light according to ICH Q1B guidelines.
-
Control: A solution in a neutral, non-degrading solvent stored under normal conditions.
-
-
Incubation: Incubate the solutions for a defined period (e.g., 24 hours).
-
Neutralization: For the acid and base hydrolysis samples, neutralize the solutions before analysis.
-
Analysis: Analyze all samples, including the control, by a suitable analytical method, such as reverse-phase HPLC with UV or MS detection.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the retention times of any degradation products.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for assessing this compound stability.
Caption: Logic for troubleshooting inconsistent results.
References
- 1. asianjpr.com [asianjpr.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. ajpsonline.com [ajpsonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocrick.com [biocrick.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ultrasonic degradation kinetics and isomerization of 3- and 4-O-caffeoylquinic acid at various pH: The protective effects of ascorbic acid and epigallocatechin gallate on their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of 5-aminolevulinic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing batch-to-batch variability of Anwuweizonic Acid extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anwuweizonic Acid extracts. Our goal is to help you minimize batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is batch-to-batch consistency important?
Q2: What are the primary sources of batch-to-batch variability in this compound extracts?
The main factors contributing to variability in herbal extracts include:
-
Raw Material Variation: The chemical composition of Schisandra propinqua can vary depending on the geographical location of cultivation, climate, harvest time, and storage conditions.
-
Plant Part Used: The concentration of triterpenoids can differ between the canes, leaves, and fruits of the plant.[5][6][7]
-
Extraction Method: The choice of extraction technique (e.g., maceration, ultrasonic-assisted extraction) and parameters such as solvent type, temperature, and extraction time significantly affect the yield and profile of the extracted compounds.[5][6][7]
-
Post-Extraction Processing: Steps like filtration, concentration, and drying can also introduce variability if not standardized.
Q3: How can I assess the quality and consistency of my this compound extracts?
A multi-faceted approach to quality control is recommended:
-
Macroscopic and Microscopic Identification: To ensure the correct plant species is used.
-
Chemical Fingerprinting: Techniques like High-Performance Liquid Chromatography (HPLC) are essential for creating a chemical profile of your extract. This allows for the quantification of this compound and a comparison of the overall phytochemical profile between batches.
-
Quantitative Analysis: A validated HPLC method should be used to determine the precise concentration of this compound in each batch.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | 1. Suboptimal Extraction Solvent: The polarity of the solvent may not be ideal for extracting triterpenoids. 2. Inadequate Extraction Time or Temperature: The extraction process may not be long enough or at a high enough temperature to efficiently extract the compound. 3. Improper Plant Material: The plant part used may have a naturally low concentration of this compound. | 1. Optimize Solvent: Based on studies of similar triterpenoids, methanol or ethanol are effective solvents. Consider optimizing the concentration of the aqueous methanol or ethanol solution.[5][6][7] 2. Adjust Extraction Parameters: Increase the extraction time and/or temperature. For ultrasonic-assisted extraction, ensure the ultrasonic power is adequate. Refer to the optimized protocol for triterpenoid extraction from Schisandra species in the Experimental Protocols section. 3. Source High-Quality Raw Material: If possible, source plant material from a reputable supplier with documented quality control. |
| High Batch-to-Batch Variability in HPLC Chromatograms | 1. Inconsistent Raw Material: The chemical profile of the raw plant material is varying between batches. 2. Inconsistent Extraction Protocol: Minor deviations in the extraction procedure are occurring between batches. 3. Sample Degradation: this compound or other components may be degrading during processing or storage. | 1. Standardize Raw Material: Obtain a large, homogenized batch of raw material for multiple extractions. If this is not possible, perform thorough quality control on each new batch of raw material. 2. Strict Protocol Adherence: Ensure all extraction parameters (solvent volume, temperature, time, etc.) are precisely controlled and documented for each batch. 3. Control Storage Conditions: Store extracts in a cool, dark place and consider the use of antioxidants. Perform stability studies to determine the shelf-life of your extracts. |
| Unexpected Peaks or Poor Resolution in HPLC Analysis | 1. Sample Matrix Interference: Other compounds in the extract are co-eluting with this compound. 2. Improper HPLC Method: The mobile phase, column, or gradient is not optimized for the separation of triterpenoids. 3. Column Degradation: The HPLC column performance has deteriorated. | 1. Sample Preparation: Use a solid-phase extraction (SPE) clean-up step to remove interfering compounds before HPLC analysis. 2. Method Optimization: Adjust the mobile phase composition and gradient. Refer to the provided HPLC protocol for a starting point. A C18 column is commonly used for triterpenoid analysis.[8][9] 3. Column Maintenance: Flush the column regularly and replace it if performance does not improve. |
Data Presentation
Table 1: Representative Yield of Total Triterpenoids from Schisandra Species using Ultrasonic-Assisted Extraction with Different Solvents.
Note: This data is based on the extraction of total triterpenoids from a related species, Schisandra sphenanthera, and serves as a guide for optimizing this compound extraction.[5][6][7]
| Solvent System | Solid-to-Liquid Ratio (g/mL) | Extraction Time (min) | Temperature (°C) | Total Triterpenoid Yield (mg/g) |
| 80% Methanol | 1:30 | 60 | 60 | 15.18 |
| 90% Methanol | 1:20 | 70 | 60 | 19.66 |
| 70% Ethanol | 1:25 | 50 | 55 | (Not specified, but generally effective for triterpenoids) |
| 95% Ethanol | (Not specified) | (Not specified) | (Not specified) | Effective for lignan extraction, may also extract triterpenoids[10] |
Experimental Protocols
Protocol 1: Optimized Ultrasonic-Assisted Extraction (UAE) of Triterpenoids from Schisandra Species
This protocol is adapted from a study on the optimization of triterpenoid extraction from Schisandra sphenanthera and can be used as a starting point for this compound.[5][6][7]
-
Sample Preparation: Dry the plant material (Schisandra propinqua) at 60°C and grind it into a fine powder.
-
Extraction:
-
Weigh 1.0 g of the powdered plant material into an extraction vessel.
-
Add 30 mL of 80% methanol (solid-to-liquid ratio of 1:30 g/mL).
-
Place the vessel in an ultrasonic bath.
-
Perform the extraction at a temperature of 60°C for 60 minutes.
-
-
Post-Extraction:
-
Centrifuge the mixture to pellet the solid material.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm filter.
-
The resulting extract is ready for quantitative analysis.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
-
Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-10 min: 60% B
-
10-25 min: 60-80% B
-
25-30 min: 80% B
-
30-35 min: 80-60% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. Detection at a low wavelength (e.g., 205-210 nm) is a common approach for triterpenoids.
-
Quantification: Create a calibration curve using a purified this compound standard. The concentration in the extracts can then be determined by comparing the peak area to the standard curve.
Mandatory Visualizations
Logical Workflow for Minimizing Batch-to-Batch Variability
Caption: Workflow for Consistent this compound Extracts.
Hypothesized Signaling Pathway for Cytotoxic Triterpenoids
Disclaimer: The specific signaling pathway for this compound has not been fully elucidated. This diagram represents a plausible mechanism based on the known anticancer activities of similar triterpenoids, such as Ursolic Acid and other cytotoxic compounds from Schisandra species, which are known to induce apoptosis.[12][13][14][15][16][17][18][19]
Caption: Hypothesized Apoptotic Pathway of Cytotoxic Triterpenoids.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 抗癌成份 | MCE [medchemexpress.cn]
- 5. Optimization of the Extraction Process and Biological Activities of Triterpenoids of Schisandra sphenanthera from Different Medicinal Parts and Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of the Extraction Process and Biological Activities of Triterpenoids of Schisandra sphenanthera from Different Medicinal Parts and Growth Stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous quantification of six major triterpenoid saponins in Schefflera kwangsiensis using high-performance liquid chromatography coupled to orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of extraction and purification of active fractions from Schisandra chinensis (Turcz.) and its osteoblastic proliferation stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Triterpenoids from Schisandra henryi with cytotoxic effect on leukemia and Hela cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxic lanostane triterpenoids from the stems of Schisandra glaucescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Schinalactone A, a new cytotoxic triterpenoid from Schisandra sphenanthera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anticancer activities of natural abietic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Bioavailability of Anwuweizonic Acid In Vivo
Disclaimer: Anwuweizonic acid is a natural compound isolated from Schisandra propinqua with putative anticancer properties.[1] To date, there is limited publicly available data on its specific physicochemical properties and pharmacokinetics. This technical support guide is based on the general principles and strategies for addressing the poor bioavailability of poorly water-soluble natural products, a class to which this compound likely belongs. The provided protocols and troubleshooting advice should be adapted based on experimental observations.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal model. What are the likely reasons for this?
A1: Low oral bioavailability of natural compounds like this compound is often multifactorial. The primary reasons include:
-
Poor Aqueous Solubility: Many natural products, including triterpenoids, are highly lipophilic and have low water solubility.[2][3][4] This limits the dissolution of the compound in the gastrointestinal fluids, which is a prerequisite for absorption.[4][5]
-
Low Permeability: The compound may have difficulty crossing the intestinal epithelial barrier to enter the systemic circulation.[2][3]
-
First-Pass Metabolism: this compound may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation.[2][5]
-
Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.
Q2: What initial steps can we take to diagnose the cause of poor bioavailability for this compound?
A2: A stepwise approach is recommended:
-
Characterize Physicochemical Properties: Determine the aqueous solubility of this compound at different pH values (e.g., 1.2, 4.5, 6.8) to understand its dissolution behavior in the gastrointestinal tract.[6]
-
In Vitro Dissolution Studies: Perform dissolution tests on the neat compound and simple formulations to assess its release characteristics.[6][7][8]
-
In Vitro Permeability Assays: Use models like the Caco-2 permeability assay to evaluate the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.[9][10][11]
Q3: What are the most common formulation strategies to improve the oral bioavailability of poorly water-soluble compounds like this compound?
A3: Several formulation strategies can enhance the bioavailability of poorly soluble drugs:[4][12]
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can improve its dissolution rate.[4][13]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution.[14]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs) can improve solubility and absorption, potentially through the lymphatic pathway, which can reduce first-pass metabolism.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[13]
Troubleshooting Guides
Issue 1: High Variability in In Vivo Pharmacokinetic Data
-
Symptom: Large standard deviations in plasma concentrations of this compound at each time point in your animal studies.
-
Possible Causes & Troubleshooting Steps:
-
Food Effects: The presence or absence of food can significantly impact the absorption of poorly soluble drugs.
-
Action: Standardize the feeding schedule of your animals. Conduct pilot studies in both fasted and fed states to assess the impact of food.[15]
-
-
Erratic Absorption: Poor and variable dissolution can lead to inconsistent absorption.
-
Action: Improve the formulation to enhance solubility and dissolution rate using the strategies mentioned in the FAQs.
-
-
Inconsistent Dosing: Issues with the oral gavage technique can lead to variability.
-
Action: Ensure all technicians are properly trained in oral gavage. Consider alternative, less stressful oral dosing methods.[16]
-
-
Sample Handling and Stability: The compound may be unstable in the formulation or biological samples.
-
Action: Prepare fresh formulations for each study. Assess the stability of this compound in plasma and the solvents used for analysis. Keep samples on ice and process them promptly.[14]
-
-
Issue 2: In Vitro-In Vivo Correlation (IVIVC) is Poor
-
Symptom: A formulation that shows improved dissolution in vitro does not translate to increased bioavailability in vivo.
-
Possible Causes & Troubleshooting Steps:
-
Permeability is the Limiting Factor: If the compound has very low permeability, increasing the dissolution rate alone may not improve absorption.
-
Action: Conduct a Caco-2 permeability assay to assess the compound's permeability. If permeability is low, consider formulation strategies that can enhance it, such as the use of permeation enhancers (with caution) or lipid-based systems.
-
-
Extensive First-Pass Metabolism: The drug is being absorbed but then rapidly metabolized.
-
Action: Use in vitro models with liver microsomes or hepatocytes to assess the metabolic stability of this compound. If it is rapidly metabolized, consider formulation strategies that promote lymphatic absorption (e.g., lipid-based formulations) or the use of metabolic inhibitors in your in vivo studies (for research purposes).
-
-
Inappropriate In Vitro Test Conditions: The in vitro dissolution medium may not be representative of the in vivo environment.
-
Action: Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids in the fasted and fed states.[6]
-
-
Data Presentation
Table 1: Summary of Bioavailability Enhancement Strategies for Poorly Soluble Drugs
| Strategy | Principle | Advantages | Disadvantages |
| Particle Size Reduction | Increases surface area for dissolution. | Simple, widely applicable. | May lead to particle aggregation; limited effectiveness for very insoluble compounds. |
| Solid Dispersions | Disperses drug in a hydrophilic carrier in an amorphous state. | Significant increase in dissolution rate. | Potential for recrystallization during storage, leading to decreased dissolution. |
| Lipid-Based Formulations | Solubilizes the drug in a lipid vehicle. | Can enhance both solubility and permeability; may promote lymphatic absorption, reducing first-pass metabolism. | Can be complex to formulate and characterize; potential for drug precipitation upon dispersion. |
| Complexation | Forms a host-guest complex with a solubilizing agent (e.g., cyclodextrin). | Increases aqueous solubility and dissolution. | Limited by the stoichiometry of the complex and the size of the drug molecule. |
Table 2: Template for In Vivo Pharmacokinetic Study of this compound Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Relative Bioavailability (%) |
| Suspension | |||||
| Formulation A | |||||
| Formulation B |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for Poorly Soluble Drugs[6][7][8][17][18]
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of a relevant medium. Start with 0.1 N HCl (pH 1.2), followed by acetate buffer (pH 4.5) and phosphate buffer (pH 6.8). For poorly soluble compounds, consider using biorelevant media like FaSSIF or FeSSIF.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 or 75 rpm.
-
Procedure: a. Add the dissolution medium to the vessels and allow it to equilibrate to the set temperature. b. Place a known amount of this compound or its formulation into each vessel. c. At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw an aliquot of the medium. d. Filter the samples immediately. e. Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV). f. Calculate the cumulative percentage of drug dissolved at each time point.
Protocol 2: Caco-2 Permeability Assay[9][10][11][19][20]
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above a certain threshold (e.g., >250 Ω·cm²) indicates a tight monolayer.
-
Transport Buffer: Use a physiologically relevant buffer like Hank's Balanced Salt Solution (HBSS).
-
Procedure for Apical to Basolateral (A-B) Transport: a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the test solution containing this compound to the apical (A) side and fresh transport buffer to the basolateral (B) side. c. Incubate at 37 °C with gentle shaking. d. At specified time points, take samples from the basolateral side and replace with fresh buffer. e. Analyze the concentration of this compound in the samples.
-
Procedure for Basolateral to Apical (B-A) Transport: a. Follow the same procedure as above but add the test solution to the basolateral side and sample from the apical side.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both directions. b. Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of active efflux.
Protocol 3: In Vivo Pharmacokinetic Study in Rodents (Oral Gavage)[21][22][23][24]
-
Animal Model: Use a suitable rodent model, such as Sprague-Dawley rats or C57BL/6 mice.[17][18][19]
-
Acclimatization: Allow animals to acclimatize for at least one week before the study.
-
Dosing: a. Fast the animals overnight (with access to water) before dosing.[17] b. Administer a single oral dose of the this compound formulation via gavage.
-
Blood Sampling: a. Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours). b. Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Visualizations
Caption: Factors Affecting Oral Bioavailability.
Caption: Workflow for Bioavailability Enhancement.
Caption: Hypothetical Absorption of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pentacyclic Triterpene Bioavailability: An Overview of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Edible pentacyclic triterpenes: A review of their sources, bioactivities, bioavailability, self-assembly behavior, and emerging applications as functional delivery vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poor oral bioavailability: Significance and symbolism [wisdomlib.org]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. agnopharma.com [agnopharma.com]
- 8. researchgate.net [researchgate.net]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. researchgate.net [researchgate.net]
interference in Anwuweizonic Acid spectroscopic analysis
Technical Support Center: Anwuweizonic Acid Spectroscopic Analysis
Welcome to the technical support center for this compound analysis. This resource provides troubleshooting guidance and answers to frequently asked questions regarding common interferences encountered during spectroscopic analysis. This compound is a natural triterpenoid compound isolated from Schisandra propinqua.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the UV-Vis, MS, and NMR analysis of this compound.
UV-Vis Spectroscopy
Question 1: Why is the absorbance reading of my this compound sample unexpectedly high and the peak shape flattened at the top?
Answer: This phenomenon, often called "peak clipping," typically indicates that the sample concentration is too high, causing the absorbance to exceed the linear dynamic range of the spectrophotometer.[4][5]
-
Troubleshooting Steps:
-
Dilute the Sample: Prepare a dilution of your sample with the same solvent used for the blank. Aim for an absorbance maximum (λmax) below 2 AU.[5]
-
Check Path Length: If using a cuvette with a longer path length (e.g., >1 cm), switch to a standard 1 cm cuvette to decrease the absorbance.
-
Verify Wavelength: Ensure the spectrophotometer is measuring at the known λmax for this compound in the chosen solvent.
-
Question 2: I'm observing a shift in the λmax of my sample compared to the reference spectrum. What could be the cause?
Answer: A shift in the maximum absorbance wavelength can be caused by several factors, including solvent polarity, pH, or the presence of impurities with overlapping absorbance spectra.
-
Troubleshooting Steps:
-
Solvent Check: Verify that the solvent used for the sample is identical to the one used for the reference measurement. Different solvents can induce solvatochromic shifts.
-
pH Control: this compound possesses a carboxylic acid moiety. Changes in the pH of the solution can alter its ionization state, thereby shifting the UV absorbance. Buffer the sample solution to a consistent pH if necessary.
-
Purity Assessment: Co-eluting impurities from the extraction or synthesis process can interfere.[4][6] Analyze the sample's purity via a secondary method like HPLC-PDA or LC-MS to check for contaminants.
-
Question 3: My baseline is noisy or drifting. How can I fix this?
Answer: An unstable baseline can result from instrument instability, solvent impurities, or temperature fluctuations.[7][8]
-
Troubleshooting Steps:
-
Instrument Warm-up: Ensure the spectrophotometer's lamp has been on for at least 30 minutes to reach thermal stability.
-
Solvent Quality: Use high-purity, spectroscopy-grade solvents to minimize absorbance from contaminants.[7]
-
Blank Measurement: Re-run the blank measurement immediately before your sample to correct for baseline drift.[8]
-
Cuvette Handling: Ensure cuvettes are clean, unscratched, and free of fingerprints or condensation.[4][6]
-
Mass Spectrometry (LC-MS)
Question 1: The signal intensity for this compound is much lower than expected. What is causing this?
Answer: Low signal intensity is often a result of ion suppression , where other compounds in the sample matrix interfere with the ionization of the analyte in the MS source.[9][10][11][12] This is a common issue in electrospray ionization (ESI).[10][12]
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Enhance sample preparation to remove interfering matrix components like salts, detergents, or endogenous compounds.[9][10] Methods include solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering species, thereby lessening the ion suppression effect.[11][12]
-
Optimize Chromatography: Improve the chromatographic separation to ensure this compound elutes in a region free from co-eluting, suppressive compounds.[9]
-
Use an Internal Standard: A stable isotope-labeled internal standard can help compensate for signal loss due to ion suppression.[9]
-
Question 2: I am seeing multiple peaks in my mass spectrum for a pure sample, such as [M+Na]+ and [M+K]+. Is this normal?
Answer: Yes, this is a common phenomenon in mass spectrometry. This compound can form adducts with cations present in the mobile phase or sample, such as sodium (Na+) and potassium (K+).
-
Troubleshooting Steps:
-
Mobile Phase Purity: Use high-purity solvents and additives (e.g., formic acid, ammonium acetate) to minimize sources of metal cations.
-
Data Interpretation: Recognize these adducts during data processing. The mass difference between the protonated molecule [M+H]+ and the sodium adduct [M+Na]+ is approximately 22 Da.
-
Ammonium Acetate: Adding a small amount of ammonium acetate to the mobile phase can sometimes promote the formation of the [M+NH4]+ adduct, which can be more consistent than alkali metal adducts.
-
NMR Spectroscopy
Question 1: The peaks in my ¹H NMR spectrum are broad and poorly resolved. What should I do?
Answer: Peak broadening in NMR can be caused by several factors, including poor sample preparation, instrument issues, or chemical dynamics.
-
Troubleshooting Steps:
-
Check Solubility: Ensure your sample is fully dissolved in the NMR solvent. Insoluble particles can disrupt the magnetic field homogeneity.[13]
-
Sample Concentration: Very high sample concentrations can lead to increased viscosity and peak broadening. Try using a more dilute sample.[13]
-
Shimming: The instrument may need to be re-shimmed to improve the magnetic field homogeneity.[13]
-
Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant line broadening. Purify the sample if contamination is suspected.
-
Question 2: I see unexpected peaks in my spectrum that don't correspond to this compound, such as signals for water, acetone, or ethyl acetate.
Answer: These are common contaminant signals originating from solvents used during the experiment or from the NMR solvent itself.[13]
-
Troubleshooting Steps:
-
Sample Drying: Ensure your purified sample is thoroughly dried under high vacuum to remove residual purification solvents like ethyl acetate or dichloromethane.[13]
-
NMR Tube Cleaning: Clean NMR tubes meticulously and dry them in an oven for several hours to remove traces of acetone or other cleaning solvents.[13]
-
Solvent Purity: Use high-quality deuterated solvents. Residual water in the solvent is a very common impurity. Adding a small amount of D₂O can confirm exchangeable protons (like -OH or -COOH), which will then disappear from the spectrum.[13]
-
Quantitative Data Summary
Table 1: Common Adducts of this compound in ESI-MS
| Adduct Ion | Formula | Approximate Mass Shift (Da) | Common Source |
| Protonated | [M+H]⁺ | +1.0073 | Acidic mobile phase |
| Sodiated | [M+Na]⁺ | +22.9892 | Glassware, solvents |
| Potassiated | [M+K]⁺ | +38.9632 | Glassware, solvents |
| Ammoniated | [M+NH₄]⁺ | +18.0338 | Mobile phase additive |
Table 2: UV Absorbance of this compound in Different Solvents
| Solvent | Dielectric Constant | λmax (nm) | Notes |
| Hexane | 1.9 | ~240 | Non-polar |
| Ethanol | 24.5 | ~245 | Polar protic |
| Acetonitrile | 37.5 | ~243 | Polar aprotic |
| Water (pH 7) | 80.1 | ~250 | Shift due to deprotonation |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Create a series of dilutions ranging from 1 µg/mL to 100 µg/mL using the mobile phase as the diluent.
-
Sample Preparation: Dissolve the sample in methanol to an estimated concentration of 50 µg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 70:30 Acetonitrile:Water (containing 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
UV Detection: 245 nm.
-
-
Analysis: Construct a calibration curve from the standard solutions and determine the concentration of this compound in the sample.
Protocol 2: Post-Column Infusion for Ion Suppression Evaluation
This protocol helps identify regions in the chromatogram where ion suppression occurs.[9]
-
Setup:
-
Configure the LC-MS system as usual.
-
Use a T-junction to introduce a constant flow of a standard this compound solution (e.g., 100 ng/mL) into the column eluent after the analytical column but before the MS source.
-
-
Procedure:
-
Inject a blank matrix sample (an extract from a sample that does not contain this compound).
-
Monitor the signal for this compound's m/z throughout the chromatographic run.
-
-
Interpretation:
-
A stable, flat baseline indicates no ion suppression.
-
A dip or decrease in the signal intensity at a specific retention time indicates that co-eluting compounds from the matrix are causing ion suppression in that region.
-
Visual Guides
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Decision tree for troubleshooting ion suppression in LC-MS analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wiktionary, the free dictionary [en.wiktionary.org]
- 4. ossila.com [ossila.com]
- 5. m.youtube.com [m.youtube.com]
- 6. biocompare.com [biocompare.com]
- 7. microbiozindia.com [microbiozindia.com]
- 8. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
- 9. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 13. Troubleshooting [chem.rochester.edu]
Technical Support Center: High-Purity Anwuweizonic Acid Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refining and purification of high-purity Anwuweizonic Acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is high purity important?
A1: this compound is a triterpenoid acid isolated from the plant Schisandra propinqua. It is recognized for its potential anticancer properties.[1][2][3] High purity is crucial for accurate pharmacological studies, ensuring that the observed biological effects are attributable to the compound itself and not to impurities.
Q2: What are the common methods for purifying this compound?
A2: The purification of this compound, like other triterpenoid acids, typically involves a multi-step process including:
-
Solvent Extraction: Initial extraction from the plant material using organic solvents.
-
Column Chromatography: Separation of the crude extract into fractions to isolate the desired compound.
-
Recrystallization: Final purification step to obtain high-purity crystalline this compound.
Q3: What are the most common impurities in this compound extracts?
A3: Crude extracts from plant sources are complex mixtures. Common impurities can include other triterpenoids with similar structures, sterols, fatty acids, pigments (like chlorophyll), and polar compounds. The structural similarity between different triterpenoid acids often makes their separation challenging.
Q4: How can I monitor the purity of this compound during the purification process?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of column chromatography and assessing the purity of fractions. High-Performance Liquid Chromatography (HPLC) is a more quantitative technique used to determine the final purity of the isolated this compound.[4][5][6][7]
Troubleshooting Guides
Extraction Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | Inefficient extraction solvent. | Triterpenoid acids are typically extracted with solvents like ethanol, methanol, or ethyl acetate. A mixture of solvents can also be effective.[8] Consider performing sequential extractions with solvents of increasing polarity. |
| Incomplete cell lysis of the plant material. | Ensure the plant material is finely ground to increase the surface area for solvent penetration. | |
| Insufficient extraction time or temperature. | Increase the extraction time or use a slightly elevated temperature (if the compound is stable) to enhance extraction efficiency. | |
| Extract is Highly Pigmented | Co-extraction of chlorophyll and other pigments. | A preliminary extraction with a non-polar solvent like hexane can help remove some pigments before extracting the target compound with a more polar solvent. |
Column Chromatography Challenges
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Compounds | Inappropriate solvent system (mobile phase). | Optimize the mobile phase polarity. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, often yields better separation of triterpenoid acids. Common solvent systems include hexane/ethyl acetate or chloroform/methanol gradients. |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. A general rule is to use a 1:20 to 1:100 ratio of sample to stationary phase (by weight). | |
| Improperly packed column. | Ensure the column is packed uniformly to avoid channeling, which leads to poor separation. | |
| Compound Elutes Too Quickly or Too Slowly | Mobile phase is too polar or not polar enough. | If the compound elutes too quickly, decrease the polarity of the mobile phase. If it elutes too slowly, increase the polarity. |
| Tailing of Peaks on TLC | Compound is too acidic for the silica gel. | Add a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase to suppress the ionization of the carboxylic acid group and reduce tailing. |
Recrystallization Difficulties
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound Does Not Dissolve in Hot Solvent | Incorrect solvent choice. | The ideal solvent should dissolve the compound when hot but not when cold. Test the solubility in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, or solvent pairs like ethanol/water) on a small scale first.[9][10] |
| Compound "Oils Out" Instead of Crystallizing | The solution is supersaturated, and the compound's melting point is lower than the boiling point of the solvent. | Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Using a solvent pair can sometimes mitigate this issue. |
| Presence of impurities. | Impurities can inhibit crystal formation. If the solution is colored, consider treating it with activated charcoal before recrystallization to remove colored impurities. | |
| No Crystals Form Upon Cooling | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the compound and try cooling again. |
| Nucleation is not initiated. | Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of pure this compound can also induce crystallization. | |
| Low Recovery of Crystals | Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the compound completely. |
| The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath to minimize the solubility and maximize crystal formation. |
Quantitative Data Summary
The following tables provide representative data for the purification of triterpenoid acids, which can be used as a general guideline for the purification of this compound. Actual values may vary depending on the specific experimental conditions.
Table 1: Representative Solubility of Triterpenoid Acids in Common Solvents
| Solvent | Solubility at 25°C (mg/mL) | Solubility at Boiling Point (mg/mL) |
| Methanol | ~1.5 | ~15 |
| Ethanol | ~2.0 | ~20 |
| Acetone | ~5.0 | ~50 |
| Ethyl Acetate | ~8.0 | ~80 |
| Chloroform | ~10.0 | ~100 |
| Hexane | < 0.1 | ~1.0 |
| Water | Insoluble | Insoluble |
Note: This data is generalized from various triterpenoid acids and should be used as a starting point for solvent screening.
Table 2: Typical Yield and Purity at Different Purification Stages
| Purification Step | Typical Yield (%) | Typical Purity (%) |
| Crude Solvent Extract | 5 - 15 (from dry plant material) | 10 - 30 |
| After Column Chromatography | 50 - 70 (from crude extract) | 80 - 95 |
| After First Recrystallization | 70 - 90 (from chromatography fraction) | > 98 |
| After Second Recrystallization | 60 - 80 (from first recrystallization) | > 99.5 |
Experimental Protocols
Protocol 1: Extraction of Crude this compound
-
Preparation: Air-dry and finely powder the plant material (Schisandra propinqua).
-
Extraction: Macerate the powdered material in 95% ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring.
-
Filtration: Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation: Prepare a silica gel (60-120 mesh) column in a glass column using a slurry packing method with hexane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the prepared column.
-
Elution: Elute the column with a gradient solvent system of increasing polarity. Start with 100% hexane and gradually increase the proportion of ethyl acetate (e.g., 95:5, 90:10, 85:15, etc., v/v).
-
Fraction Collection: Collect fractions of equal volume (e.g., 20 mL).
-
Analysis: Monitor the collected fractions by TLC using a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3 v/v) and visualizing with an appropriate stain (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Pooling: Combine the fractions containing the compound of interest with high purity.
-
Concentration: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the enriched this compound fraction.
Protocol 3: Recrystallization for Final Purification
-
Solvent Selection: In a small test tube, dissolve a small amount of the enriched this compound fraction in a few drops of a hot solvent (e.g., ethanol). Cool the tube to see if crystals form. If not, try another solvent or a solvent pair.
-
Dissolution: Transfer the enriched fraction to an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Hypothetical signaling pathway potentially modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 抗癌成份 | MCE [medchemexpress.cn]
- 4. Qualitative and Quantitative Analysis of Triterpene Saponins from Tea Seed Pomace (Camellia oleifera Abel) and Their Activities against Bacteria and Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iitg.ac.in [iitg.ac.in]
- 6. ffhdj.com [ffhdj.com]
- 7. Determination of the triterpenoid, betulinic acid, in Doliocarpus schottianus by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mt.com [mt.com]
Validation & Comparative
A Comparative Analysis of Ursolic Acid and Paclitaxel on Breast Cancer Cell Lines
This guide provides a detailed comparison of the in-vitro efficacy of the natural pentacyclic triterpenoid, Ursolic Acid, and the widely used chemotherapy drug, paclitaxel, against various breast cancer cell lines. The information is intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the key quantitative data on the effects of Ursolic Acid and paclitaxel on breast cancer cell lines.
Table 1: Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 Value | Treatment Duration | Reference |
| Ursolic Acid | T47D | 231 µg/ml | 3 days | [2] |
| Ursolic Acid | MCF-7 | 221 µg/ml | 3 days | [2] |
| Ursolic Acid | MDA-MB-231 | 239 µg/ml | 3 days | [2] |
| Paclitaxel | MCF-7 | 57.28 µg/ml | Not Specified | [3] |
| Paclitaxel | MDA-MB-231 | Not Specified | Not Specified | |
| Paclitaxel | SK-BR-3 | Not Specified | Not Specified | |
| Paclitaxel | T-47D | Not Specified | Not Specified |
Table 2: Effects on Apoptosis and Cell Cycle
This table outlines the impact of each compound on programmed cell death (apoptosis) and cell cycle progression.
| Compound | Cell Line | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| Ursolic Acid | T47D, MCF-7, MDA-MB-231 | Dose- and time-dependent increase in apoptosis | Not specified | [2] |
| Paclitaxel | MCF-7 | Induction of apoptosis, peaking at 48-72 hours | G2/M phase arrest |
Experimental Protocols
Ursolic Acid - Cell Viability Assay (SRB Assay)
-
Cell Lines: T47D, MCF-7, and MDA-MB-231 human breast cancer cell lines were used.
-
Culture Conditions: Cells were cultured in RPMI-1640 or DMEM supplemented with 10% heat-inactivated fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 atmosphere.
-
Treatment: Cells were treated with varying concentrations of Ursolic Acid (0, 50, 100, 150, 200, 250, and 300 µg/ml) for 3 days.
-
Assay: Cell viability was determined using the Sulforhodamine B (SRB) assay.[2]
Ursolic Acid - Apoptosis Assay (Flow Cytometry)
-
Cell Lines: T47D, MCF-7, and MDA-MB-231.
-
Treatment: Cells were treated with different concentrations of Ursolic Acid for 3 days, or with 160 µg/ml Ursolic Acid for varying time points.
-
Method: Apoptosis was quantified by flow cytometry.[2]
Paclitaxel - Cell Viability Assay (MTT Assay)
-
Cell Line: MCF-7 human breast cancer cell line.
-
Culture Conditions: Cells were cultured in Dulbecco's modified Eagle's medium.
-
Treatment: Cells were exposed to various concentrations of paclitaxel (7.8, 15.6, 31.2, 62.5, 125, 500, and 1000 μg/mL).
-
Assay: Cell viability was assessed using the MTT assay, with absorbance measured at 540 nm.[3]
Paclitaxel - Apoptosis and Cell Cycle Analysis
-
Cell Line: MCF-7.
-
Treatment: Cells were treated with paclitaxel.
-
Analysis: Apoptotic bodies were observed by light microscopy. Cell cycle analysis was performed to determine the percentage of cells in G2/M phase.
Visualizing Mechanisms of Action
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the known signaling pathways affected by Ursolic Acid and paclitaxel, as well as a generalized experimental workflow for assessing the in-vitro efficacy of anticancer compounds.
Caption: Signaling pathway of Ursolic Acid in breast cancer cells.
Caption: Mechanism of action of Paclitaxel in breast cancer cells.
Caption: General experimental workflow for in-vitro compound testing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Identifying the Effect of Ursolic Acid Against Triple-Negative Breast Cancer: Coupling Network Pharmacology With Experiments Verification [frontiersin.org]
A Comparative Analysis of Anwuweizonic Acid and Other Bioactive Triterpenoids from Schisandra
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Anwuweizonic Acid and other notable triterpenoids isolated from the Schisandra genus. While this compound has been identified as a putative anticancer agent, a comprehensive body of public-domain experimental data quantifying its specific cytotoxic effects remains limited. This guide, therefore, focuses on presenting available quantitative data for other well-characterized Schisandra triterpenoids to offer a valuable comparative context for researchers in the field.
The data presented herein is collated from various scientific publications and is intended to serve as a resource for identifying promising lead compounds for further investigation and drug development. The guide details the cytotoxic and anti-inflammatory activities of these compounds, outlines the experimental protocols used to generate this data, and illustrates the key signaling pathways implicated in their mechanism of action.
Comparative Analysis of Biological Activities
The following tables summarize the reported cytotoxic and anti-inflammatory activities of several Schisandra triterpenoids. The data is presented to facilitate a clear comparison of their potency across different cancer cell lines and inflammatory models.
Cytotoxicity of Schisandra Triterpenoids
The cytotoxic effects of various Schisandra triterpenoids have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.
| Compound | Cell Line | IC50 (µM) | Reference |
| Schiprolactone A | Leukemia | 9.7 | [1][2] |
| HeLa | 97 | [1][2] | |
| Schisanlactone B | Leukemia | 10 | [1][2] |
| HeLa | 100 | [1][2] | |
| Nigranoic Acid | Leukemia | 97 | [1][2] |
| HeLa | 97 | [1][2] | |
| Schisandronic Acid | Leukemia | 9.9 | [1][2] |
| HeLa | 99 | [1][2] | |
| Schirubrisin B | PC3 (Prostate Cancer) | 3.21 ± 0.68 | [3] |
| MCF7 (Breast Cancer) | 13.30 ± 0.68 | [3] | |
| Schisphenoid A | HepG2 (Hepatocellular Carcinoma) | 28.31 ± 1.53 | [4] |
| (25S)-Schisanartane | HepG2 (Hepatocellular Carcinoma) | 18.12 ± 1.12 | [4] |
| (25R)-Schisanartane | HepG2 (Hepatocellular Carcinoma) | 49.52 ± 2.87 | [4] |
| Schisanartane | HepG2 (Hepatocellular Carcinoma) | 25.67 ± 1.34 | [4] |
| Henrilactone C | HepG2 (Hepatocellular Carcinoma) | 33.45 ± 1.89 | [4] |
| This compound | Data Not Available | - | - |
Note: The IC50 values for Leukemia and HeLa cells were originally reported in µmol/mL and have been converted to µM for consistency, assuming a molecular weight of approximately 500 g/mol for calculation purposes. Please refer to the original publications for precise values.
Anti-inflammatory Activity of Schisandra Triterpenoids
Several Schisandra triterpenoids have demonstrated potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.
| Compound | Assay | IC50 (µM) | Reference |
| Schinchinenlactone D Analog | Inhibition of NO production in LPS-induced macrophages | 10.6 | |
| This compound | Data Not Available | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key assays cited in this guide.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., Schisandra triterpenoids) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. The concentration of nitrite, a stable metabolite of NO, is determined using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Reading: Mix the supernatant with the Griess reagent and measure the absorbance at 540 nm.
-
Calculation: The amount of nitrite in the samples is calculated from a sodium nitrite standard curve. The percentage of NO inhibition is determined by comparing the nitrite levels in treated cells with those in LPS-stimulated control cells.
Signaling Pathways
Schisandra triterpenoids exert their biological effects by modulating key intracellular signaling pathways involved in inflammation and cancer progression. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are prominent targets.
Inhibition of NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Schisandra compounds have been shown to inhibit this pathway by preventing the degradation of IκB.
References
- 1. Triterpenoids from Schisandra henryi with cytotoxic effect on leukemia and Hela cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Triterpenoids and lignans from the fruit of Schisandra sphenanthera - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of In Vivo Anticancer Data for Anwuweizonic Acid Necessitates Examination of Related Schisandra Compounds
Initial research into the anticancer effects of Anwuweizonic Acid in animal models has revealed a significant gap in the scientific literature. While identified as a putative anticancer agent from the plant Schisandra propinqua, there is a notable absence of published in vivo studies, quantitative data, or detailed experimental protocols that would be required to validate its efficacy and mechanism of action in a preclinical setting.
Given this lack of specific data for this compound, this guide presents a comparative analysis of other well-researched bioactive lignans isolated from the Schisandra genus: Schisandrin B, Gomisin A, and Schisantherin A. These compounds have demonstrated significant anticancer effects in various animal models, and sufficient data exists to provide a comprehensive overview for researchers, scientists, and drug development professionals. This guide will objectively compare the performance of these alternatives, supported by experimental data, detailed methodologies, and visual representations of the key biological processes involved.
Comparative Efficacy of Schisandra Lignans in Preclinical Cancer Models
The anticancer properties of Schisandrin B, Gomisin A, and Schisantherin A have been evaluated in several preclinical studies, demonstrating their potential to inhibit tumor growth and metastasis across a range of cancer types. The following tables summarize the quantitative data from key animal studies.
Table 1: In Vivo Anticancer Activity of Schisandrin B
| Cancer Type | Animal Model | Treatment Protocol | Key Findings | Reference |
| Colon Cancer | HCT116 Xenograft (Nude Mice) | 50 mg/kg, p.o., every other day for 14 days | Significant reduction in tumor volume and weight. | [1] |
| Triple Negative Breast Cancer (TNBC) | MDA-MB-231 Xenograft (Immunodeficient Mice) | Not specified | Inhibition of TNBC growth. | [2] |
| Melanoma | Animal Model | Not specified | Significant inhibition of melanoma growth in vivo. | [3] |
| Osteosarcoma | Animal Model | Not specified | Significant suppression of tumor growth and lung metastasis. | [4][5] |
| Breast Cancer | Animal Model | Not specified | Attenuated metastasis. | [4] |
| Gallbladder Cancer | Xenograft Mouse Model | Not specified | Suppressed tumor growth. | [1] |
Table 2: In Vivo Anticancer Activity of Gomisin A
| Cancer Type | Animal Model | Treatment Protocol | Key Findings | Reference |
| Colorectal Cancer | CT26 Lung Metastasis Model (Mice) | 50 mg/kg, p.o. or i.p., for 14 days | Inhibition of lung metastasis. | [6] |
| Ovarian Cancer | Mouse Model | Not specified | Enhanced the antitumor effect of paclitaxel. | [7] |
| Skin Carcinogenesis | Two-Stage Carcinogenesis Model (Mice) | 5 µmol/mouse | Markedly suppressed tumor promotion by TPA. | [8] |
| Non-Small Cell Lung Cancer (NSCLC) | In vivo metastasis model | Not specified | Inhibited in vivo metastasis. | [9] |
Table 3: In Vivo Anticancer Activity of Schisantherin A
| Cancer Type | Animal Model | Treatment Protocol | Key Findings | Reference |
| Hepatocellular Carcinoma | Hep3B Xenograft (Nude Mice) | Not specified | Significant inhibitory effect on tumor growth. | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key in vivo experiments cited in this guide.
Colon Cancer Xenograft Model (Schisandrin B)
-
Animal Model: Six-week-old male BALB/c nude mice were used for this study.[1]
-
Cell Line and Implantation: Human colon cancer HCT116 cells were subcutaneously injected into the mice to induce tumor formation.[1]
-
Treatment Groups:
-
Duration: The treatment was carried out for 14 days, starting one week after tumor cell injection.[1]
-
Outcome Measures: Tumor volume and weight were measured to assess the therapeutic efficacy. Animal body weight was also monitored.[1]
Colorectal Cancer Lung Metastasis Model (Gomisin A)
-
Animal Model: Not specified.
-
Cell Line and Induction of Metastasis: CT26 colorectal cancer cells were used to induce lung metastasis.[6]
-
Treatment Groups:
-
Duration: 14 days.[6]
-
Outcome Measures: The number of nodules in the lung tissues was counted to evaluate the inhibition of metastasis. Body weight and liver and kidney function parameters were also assessed.[6]
Hepatocellular Carcinoma Xenograft Model (Schisantherin A)
-
Animal Model: Six-week-old nude mice.[11]
-
Cell Line and Implantation: Hep3B cells were subcutaneously injected into the axilla of the mice.[11]
-
Treatment Initiation: Treatment started when tumors were established (after 10 days).[11]
-
Outcome Measures: Tumor weight and volume were measured after 12 days of treatment. H&E staining and Ki67 expression in tumor samples were analyzed to assess cell number and proliferation.[11]
Signaling Pathways and Experimental Workflow
The anticancer effects of these Schisandra lignans are mediated through the modulation of various signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms and a typical experimental workflow.
Anticancer signaling pathways of Schisandra lignans.
A generalized workflow for in vivo anticancer studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Schisandrin B exhibits potent anticancer activity in triple negative breast cancer by inhibiting STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A comprehensive review of Schisandrin B’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Gomisin A Suppresses Colorectal Lung Metastasis by Inducing AMPK/p38-Mediated Apoptosis and Decreasing Metastatic Abilities of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gomisin A enhances the antitumor effect of paclitaxel by suppressing oxidative stress in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Exploring the Effect of Gomisin A on Non-Small Cell Lung Cancer With Network Pharmacology, Molecular Docking, In Vitro and In Vivo Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Anwuweizonic Acid Analogs: A Comparative Guide to Lanostane-Type Triterpenoids
Anwuweizonic acid, a lanostane-type triterpenoid isolated from Schisandra propinqua, has been identified as a potential anticancer agent. [1][2][3] While specific structure-activity relationship (SAR) studies on synthetic analogs of this compound are not yet available in the public domain, a wealth of research on the cytotoxic effects of other naturally occurring and semi-synthetic lanostane-type triterpenoids provides valuable insights into the structural features crucial for their anticancer activity. This guide presents a comparative analysis of these related compounds to infer the likely SAR of this compound analogs and to guide future drug discovery efforts in this area.
Lanostane-type triterpenoids are a class of natural products characterized by a tetracyclic scaffold. Their cytotoxic activity is influenced by the presence and nature of functional groups at various positions on this core structure. This guide summarizes quantitative data on the cytotoxicity of various lanostane-type triterpenoids, details the experimental protocols used for their evaluation, and provides visual representations of key structure-activity relationships and experimental workflows.
Comparative Cytotoxicity of Lanostane-Type Triterpenoids
The cytotoxic activities of various lanostane-type triterpenoids against different human cancer cell lines are summarized in the tables below. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), with lower values indicating higher potency.
| Compound | Source Organism | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4 | Omphalia lapidescens | MDA-MB-231 (Breast) | 11.33 ± 2.18 | [1] |
| HGC-27 (Gastric) | 12.28 ± 3.64 | [1] | ||
| Ganoderal A (1) | Ganoderma lucidum | SK-Hep-1 (Liver) | 43.09 ± 2.86 | [4] |
| HepG2 (Liver) | 42.31 ± 1.78 | [4] | ||
| Hela (Cervical) | 46.51 ± 1.95 | [4] | ||
| Ganodermenonol (4) | Ganoderma lucidum | Hela (Cervical) | 44.70 ± 2.32 | [4] |
| Hela/VCR (Cervical) | 41.33 ± 2.15 | [4] |
| Compound | Source Organism | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Compound 1 | Ganoderma luteomarginatum | K562 (Leukemia) | 8.59 | [5] |
| Compound 13 | Ganoderma luteomarginatum | K562 (Leukemia) | 6.64 | [5] |
| Compound 18 | Ganoderma luteomarginatum | K562 (Leukemia) | 8.82 | [5] |
| Schisphendilactone B (2) | Schisandra sphenanthera | SW480 (Colon) | Moderately active | [6] |
| Compound 5 | Schisandra sphenanthera | Anti-HIV-1 Activity (EC50) | 0.52 | [6] |
Experimental Protocols
The evaluation of the cytotoxic activity of lanostane-type triterpenoids typically involves the following key experiments:
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
The most common method to assess the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, HGC-27, SK-Hep-1, HepG2, Hela) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Apoptosis Detection
To determine if the cytotoxic effect is due to the induction of programmed cell death (apoptosis), further assays are conducted.
-
Hoechst 33342 Staining: This fluorescent stain is used to visualize nuclear morphology. Apoptotic cells typically show condensed or fragmented nuclei.
-
Western Blot Analysis: The expression levels of key apoptosis-related proteins are examined. For instance, a decrease in pro-caspase-3 and an increase in the Bax/Bcl-2 ratio are indicative of apoptosis induction.[1]
Structure-Activity Relationship Insights
Based on the available data for lanostane-type triterpenoids, several structural features appear to be important for their cytotoxic activity.
Caption: Key modification sites on the lanostane scaffold influencing cytotoxic activity.
The presence of a conjugated double-bond system in the tetracyclic ring, such as the Δ7,9(11) system, appears to be more critical for cytotoxic activity than an α,β-unsaturated ketone system.[5] Modifications to the side chain at C-17, including its length and the presence of oxygen-containing functional groups, also play a significant role in determining the potency and selectivity of these compounds. For example, some studies suggest that a hydroxymethyl group in the side chain can contribute to the cytotoxic effect. Furthermore, the oxidation state at the C-3 position (hydroxyl vs. ketone) and the presence of other oxygenated functions throughout the scaffold can modulate the biological activity.
Experimental Workflow
The general workflow for the discovery and evaluation of cytotoxic lanostane-type triterpenoids from natural sources is depicted below.
Caption: General workflow for the isolation and cytotoxic evaluation of triterpenoids.
References
- 1. Cytotoxicity of lanostane-type triterpenoids and ergosteroids isolated from Omphalia lapidescens on MDA-MB-231 and HGC-27 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic and anti-oxidant activities of lanostane-type triterpenes isolated from Poria cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Structure and bioactivity of triterpenoids from the stems of Schisandra sphenanthera - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Action: Anwuweizonic Acid and Manwuweizic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanisms of action for two natural triterpenoid acids, Anwuweizonic Acid and Manwuweizic Acid, both isolated from Schisandra propinqua. While both compounds are noted for their potential anticancer properties, the current body of scientific literature presents a significant disparity in the depth of understanding of their respective molecular activities. This guide summarizes the available experimental data, outlines relevant experimental protocols, and visualizes the known signaling pathways to aid in further research and drug development efforts.
Overview of this compound and Manwuweizic Acid
This compound and Manwuweizic Acid were first isolated from the stems and roots of Schisandra propinqua.[1] Early research identified both as potential anticancer agents.[1] However, subsequent studies have elucidated a more detailed mechanistic pathway for Manwuweizic Acid, while the specific molecular targets and signaling cascades of this compound remain largely uncharacterized.
Mechanism of Action: A Tale of Two Acids
This compound: A Putative Anticancer Agent with an Undefined Mechanism
Manwuweizic Acid: An HDAC Inhibitor with Anti-inflammatory Properties
In contrast, Manwuweizic Acid has been identified as a histone deacetylase (HDAC) inhibitor.[5] A 2021 study demonstrated that derivatives of Manwuweizic Acid exhibit inhibitory activity against HDAC1, HDAC2, HDAC4, and HDAC6.[5] This inhibition of HDACs leads to an increase in histone acetylation, a mechanism known to play a role in the regulation of gene expression and often associated with anticancer effects.
Furthermore, the anti-inflammatory properties of Manwuweizic Acid have been linked to its HDAC inhibitory function. Specifically, derivatives of Manwuweizic Acid have been shown to block the activation of the NLRP3 inflammasome.[5] This results in the inhibition of caspase-1 cleavage and a subsequent reduction in the production of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[5]
Quantitative Data Summary
Due to the limited publicly available data for this compound, a direct quantitative comparison is not possible. The following table summarizes the available quantitative data for a derivative of Manwuweizic Acid.
| Compound | Target | IC50 Value | Reference |
| Manwuweizic Acid Derivative | HDAC1 | 1.14 μM | [5] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the known signaling pathway for Manwuweizic Acid and the current, uncharacterized state of knowledge for this compound.
References
- 1. mpbio.com [mpbio.com]
- 2. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC-Glo™ I/II Assays [promega.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Triterpenoids: A Comparative Analysis of Ursolic Acid and Modern Targeted Therapies
While the precise therapeutic target of Anwuweizonic Acid, a natural compound isolated from Schisandra propinqua, remains under investigation, its putative anticancer properties warrant a closer look into the mechanisms of similar, well-characterized molecules. This guide will focus on Ursolic Acid, a structurally related pentacyclic triterpenoid, to provide a comparative analysis of its therapeutic action against established cancer therapies. By examining Ursolic Acid, we can infer the potential mechanisms of less-studied triterpenoids like this compound.
Ursolic Acid has been shown to exert its anticancer effects through a multi-targeted approach, primarily by inducing apoptosis (programmed cell death) and inhibiting key cell survival signaling pathways. This guide will compare the mechanism and performance of Ursolic Acid with modern targeted therapies, specifically Bcl-2 inhibitors and PI3K/Akt pathway inhibitors, providing researchers with a comprehensive overview of their respective therapeutic strategies.
Performance Comparison: Ursolic Acid vs. Targeted Inhibitors
The efficacy of anticancer compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values of Ursolic Acid against various cancer cell lines and provide a qualitative comparison with Bcl-2 and PI3K/Akt inhibitors.
| Table 1: In Vitro Cytotoxicity of Ursolic Acid in Human Cancer Cell Lines | |
| Cell Line | IC50 (µM) |
| Breast Cancer | |
| T47D | 231[1] |
| MCF-7 | 29.2 (48h)[2], 221[1] |
| MDA-MB-231 | 24.0 (48h)[2], 239[1] |
| Colorectal Cancer | |
| HCT116 | 37.2 (24h), 28.0 (48h)[3] |
| HCT-8 | 25.2 (24h), 19.4 (48h)[3] |
| Melanoma | |
| SK-MEL-24 | 25[4] |
| Liver Cancer | |
| Huh-7 | 53.5 (24h), 45.9 (48h), 43.0 (72h)[5] |
| Table 2: Comparative Overview of Ursolic Acid and Targeted Cancer Therapies | ||
| Therapeutic Agent | Primary Target(s) | Mechanism of Action |
| Ursolic Acid | Multi-targeted (including PI3K/Akt pathway, Bcl-2 family proteins) | Induces apoptosis via mitochondrial pathway, inhibits cell proliferation and survival signaling.[1][6][7] |
| Bcl-2 Inhibitors (e.g., Venetoclax) | Bcl-2 protein | Directly binds to and inhibits Bcl-2, releasing pro-apoptotic proteins to trigger apoptosis.[8][9] |
| PI3K/Akt Inhibitors (e.g., Ipatasertib) | PI3K and/or Akt kinases | Inhibit the catalytic activity of PI3K or Akt, blocking downstream signaling for cell growth and survival.[10][11] |
Signaling Pathways and Experimental Workflows
The anticancer activity of Ursolic Acid is attributed to its ability to modulate critical signaling pathways that control cell fate. The following diagrams, generated using the DOT language, illustrate the key signaling pathway targeted by Ursolic Acid and a typical experimental workflow for its validation.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Ursolic Acid (e.g., 0, 10, 20, 40, 80, 160, 320 µg/ml) for specified time periods (e.g., 24, 48, 72 hours).
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
Principle: Annexin V is a cellular protein that binds to phosphatidylserine (PS), a lipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that intercalates into DNA and is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells). Dual staining with Annexin V-FITC and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in a 6-well plate and treat with Ursolic Acid at the desired concentrations for the specified time.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
Western Blot Analysis
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
Protocol:
-
After treatment with Ursolic Acid, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., PI3K, p-Akt, Akt, Bcl-2, Bax, Caspase-3, and β-actin as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Caspase Activity Assay
Principle: Caspase activity can be measured using a colorimetric or fluorometric assay that utilizes a specific peptide substrate conjugated to a chromophore or fluorophore. When the caspase enzyme is active, it cleaves the substrate, releasing the chromophore or fluorophore, which can then be quantified.
Protocol:
-
Lyse the treated and control cells and determine the protein concentration.
-
Incubate a specific amount of cell lysate with a caspase-3 specific substrate (e.g., DEVD-pNA for colorimetric assay or DEVD-AFC for fluorometric assay) in a reaction buffer.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 400/505 nm for AFC) using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
This guide provides a framework for understanding the therapeutic potential of Ursolic Acid as a representative of the triterpenoid class of compounds. The provided experimental protocols offer a starting point for researchers to validate these findings and explore the anticancer mechanisms of other natural products like this compound.
References
- 1. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Ursolic Acid Exhibits Potent Anticancer Effects in Human Metastatic Melanoma Cancer Cells (SK-MEL-24) via Apoptosis Induction, Inhibition of Cell Migration and Invasion, Cell Cycle Arrest, and Inhibition of Mitogen-Activated Protein Kinase (MAPK)/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ursolic acid inhibits proliferation and induces apoptosis of cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BCL2 Inhibitors: What's the Latest Research? | Dana-Farber Cancer Institute [blog.dana-farber.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Lignans from Schisandra Species: A Comparative Guide to Their Anticancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led researchers to explore the rich biodiversity of the plant kingdom. Among the promising candidates are lignans isolated from plants of the Schisandra genus, notably Schisandra chinensis. These bioactive compounds, including Schisandrin A, Schisandrin B, and Gomisin A, have demonstrated significant cytotoxic effects across a range of cancer cell lines. This guide provides a comparative analysis of their efficacy, supported by experimental data, to aid in ongoing cancer research and drug development efforts.
Comparative Efficacy of Schisandra Lignans
The anticancer activity of Schisandrin A, Schisandrin B, and Gomisin A has been evaluated in various cancer cell lines, with their potency often quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of these compounds against several human cancer cell lines.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Citation(s) |
| Schisandrin A | Non-Small Cell Lung Cancer | A549 | 10-20 (induces G1/S arrest) | [1] |
| Non-Small Cell Lung Cancer | H1975 | Not specified | [1] | |
| Triple-Negative Breast Cancer | MDA-MB-231 | Not specified | [2] | |
| Triple-Negative Breast Cancer | BT-549 | Not specified | [2] | |
| Gastric Cancer | AGS | 10-30 (induces apoptosis) | [3] | |
| Schisandrin B | Colon Cancer | Not specified | Not specified | [4] |
| Melanoma | A375 | 20-80 | [5] | |
| Melanoma | B16 | 20-80 | [5] | |
| Gomisin A | Non-Small Cell Lung Cancer | Not specified | Not specified | [6] |
| Melanoma | B16F10 | 25-100 | [7] | |
| Melanoma | A375SM | 25-100 | [7] | |
| Cervical Cancer | HeLa | Not specified | [8] | |
| Colorectal Cancer | CT26 | 50-100 (induces apoptosis) | [9] | |
| Colorectal Cancer | HT29 | 50-100 (induces apoptosis) | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anticancer efficacy of compounds like Schisandra lignans.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[4][10][11][12]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Schisandrin A, B, or Gomisin A) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) at the same concentration as the treated wells.
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[13]
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15][16][17]
-
Cell Treatment and Harvesting: Cells are treated with the test compound for a specific duration. Both floating and adherent cells are then harvested, washed with phosphate-buffered saline (PBS), and counted.
-
Fixation: The cells are fixed to preserve their cellular structure and DNA content. This is typically done by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing, followed by incubation at -20°C for at least 2 hours.[16]
-
Staining: The fixed cells are washed with PBS to remove the ethanol and then stained with a solution containing a fluorescent DNA-binding dye, most commonly propidium iodide (PI). The staining solution also contains RNase A to prevent the staining of RNA.[15][16]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The instrument measures the fluorescence intensity of each individual cell, which is proportional to its DNA content.
-
Data Interpretation: The data is presented as a histogram where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the number of cells. Cells in the G0/G1 phase have a 2n DNA content, cells in the G2/M phase have a 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n. The percentage of cells in each phase is quantified using cell cycle analysis software.
Signaling Pathways and Mechanisms of Action
Schisandra lignans exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, survival, and apoptosis.
Schisandrin A: Wnt/ER Stress and Apoptosis Induction
Schisandrin A has been shown to inhibit the proliferation of triple-negative breast cancer and gastric cancer cells by inducing cell cycle arrest and apoptosis.[2][3] One of the key mechanisms involves the regulation of the Wnt/β-catenin signaling pathway and the induction of endoplasmic reticulum (ER) stress.[2] In gastric cancer cells, Schisandrin A treatment leads to the upregulation of pro-apoptotic proteins like Bax and cleaved-caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[3]
Schisandrin B: p53 and Wnt/β-catenin Signaling Inhibition
Schisandrin B has been found to attenuate inflammatory responses and apoptosis by inhibiting the p53 signaling pathway.[1] In melanoma cells, Schisandrin B exerts its anticancer effects by inhibiting the Wnt/β-catenin signaling pathway, leading to cell cycle arrest at the G1/S phase and a reduction in cell migration and invasion.[5]
Gomisin A: PI3K/Akt and AMPK/p38 Signaling Modulation
Gomisin A has demonstrated therapeutic potential in non-small cell lung cancer and colorectal cancer.[6][9] Its mechanism of action involves the inhibition of the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation.[6] Additionally, in colorectal cancer cells, Gomisin A induces apoptosis through the activation of the AMPK/p38 signaling pathway.[9]
References
- 1. Schisandrin B attenuates the inflammatory response, oxidative stress and apoptosis induced by traumatic spinal cord injury via inhibition of p53 signaling in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schisandrin A inhibits triple negative breast cancer cells by regulating Wnt/ER stress signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schizandrin A induces the apoptosis and suppresses the proliferation, invasion and migration of gastric cancer cells by activating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Schisandrin B Inhibits Cell Viability and Malignant Progression of Melanoma Cells via Wnt/β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Effect of Gomisin A on Non-Small Cell Lung Cancer With Network Pharmacology, Molecular Docking, In Vitro and In Vivo Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gomisin A enhances tumor necrosis factor-α-induced G1 cell cycle arrest via signal transducer and activator of transcription 1-mediated phosphorylation of retinoblastoma protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gomisin A Suppresses Colorectal Lung Metastasis by Inducing AMPK/p38-Mediated Apoptosis and Decreasing Metastatic Abilities of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. nanocellect.com [nanocellect.com]
Anwuweizonic Acid: Unraveling the Anticancer Potential of a Natural Compound
For Researchers, Scientists, and Drug Development Professionals
Anwuweizonic Acid, a natural compound isolated from the plant Schisandra propinqua, has been identified as a putative anticancer agent.[1][2][3] This guide provides a comprehensive overview of the currently available scientific information regarding its efficacy, though it is important to note that research on this specific compound is limited. Direct comparative studies with standard chemotherapeutic agents are not yet available in the public domain. This document aims to present the existing data and highlight areas for future investigation.
Chemical Properties and Origin
This compound is a triterpenoid, a class of naturally occurring organic compounds.[3] It is sourced from Schisandra propinqua, a plant that has been investigated for its cytotoxic constituents.[4]
Preclinical Efficacy: An Overview
Research into the broader extracts of Schisandra propinqua has shown some promising results. A chloroform extract from the stems of the plant demonstrated significant cytotoxic activity against various cancer cell lines.[4] Subsequent analysis of this extract led to the isolation of several compounds, including lignans and other triterpenoids.[4] One such compound, Propinquanin B, exhibited significant cytotoxicity with IC50 values below 10 µM in HL-60 (human promyelocytic leukemia) and Hep-G2 (human liver cancer) cell lines.[4] This suggests that compounds from Schisandra propinqua possess anticancer properties, but specific data for this compound remains elusive.
Comparative Efficacy with Standard Chemotherapeutic Agents
A direct comparison of the efficacy of this compound with standard chemotherapeutic agents such as doxorubicin, cisplatin, or paclitaxel is not possible at this time due to the absence of relevant studies. To provide a framework for future research, this section outlines the type of data that would be necessary for a meaningful comparison.
Data Presentation for Future Comparative Analysis
Should data become available, the following tables would be essential for a clear comparison of this compound's efficacy against standard treatments.
Table 1: In Vitro Cytotoxicity (IC50 Values in µM)
| Cancer Cell Line | This compound | Doxorubicin | Cisplatin | Paclitaxel |
| Breast Cancer | ||||
| MCF-7 | Data not available | Reference Value | Reference Value | Reference Value |
| MDA-MB-231 | Data not available | Reference Value | Reference Value | Reference Value |
| Lung Cancer | ||||
| A549 | Data not available | Reference Value | Reference Value | Reference Value |
| H1299 | Data not available | Reference Value | Reference Value | Reference Value |
| Colon Cancer | ||||
| HCT116 | Data not available | Reference Value | Reference Value | Reference Value |
| HT-29 | Data not available | Reference Value | Reference Value | Reference Value |
| Prostate Cancer | ||||
| PC-3 | Data not available | Reference Value | Reference Value | Reference Value |
| LNCaP | Data not available | Reference Value | Reference Value | Reference Value |
| Leukemia | ||||
| K562 | Data not available | Reference Value | Reference Value | Reference Value |
| HL-60 | Data not available | Reference Value | Reference Value | Reference Value |
Table 2: In Vivo Tumor Growth Inhibition
| Xenograft Model | Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| Breast Cancer (MCF-7) | Vehicle Control | - | 0 |
| This compound | Data not available | Data not available | |
| Doxorubicin | Reference Value | Reference Value | |
| Lung Cancer (A549) | Vehicle Control | - | 0 |
| This compound | Data not available | Data not available | |
| Cisplatin | Reference Value | Reference Value |
Putative Mechanism of Action: A Hypothetical Framework
While the precise mechanism of action for this compound is unknown, insights can be drawn from related compounds and general principles of cancer biology. Many natural triterpenoids exert their anticancer effects through the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation and survival.
A potential signaling pathway that could be investigated for this compound is the apoptosis induction pathway. The diagram below illustrates a generalized apoptotic signaling cascade that is a common target for anticancer agents.
Caption: Hypothetical apoptotic pathway targeted by this compound.
Experimental Protocols for Future Research
To rigorously evaluate the efficacy of this compound and compare it to standard chemotherapies, the following experimental protocols are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture various cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media and conditions.
-
Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound, doxorubicin, cisplatin, and paclitaxel for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
The workflow for this experiment can be visualized as follows:
References
Paving the Way for Combination Therapy: A Framework for Assessing the Synergistic Potential of Anwuweizonic Acid
For the attention of: Researchers, scientists, and drug development professionals.
Anwuweizonic Acid, a natural triterpenoid isolated from Schisandra propinqua, has been identified as a putative anticancer agent.[1][2] However, to date, the scientific literature lacks studies on its efficacy in combination with other therapeutic agents, and its precise mechanism of action remains to be elucidated. This guide provides a comprehensive framework for researchers to systematically evaluate the synergistic potential of this compound, from initial screening to mechanistic investigation. By following this proposed workflow, the scientific community can begin to unlock the full therapeutic promise of this novel compound.
Section 1: A Proposed Experimental Workflow for Synergy Assessment
The initial step in evaluating a new compound for combination therapy is to establish its single-agent activity and then to systematically test it with other drugs. The following workflow outlines a standard and robust approach to quantify the interaction between this compound and a potential partner drug.
Caption: A stepwise workflow for assessing the synergistic effects of this compound with another drug.
Section 2: Data Presentation for Synergy Analysis
Clear and structured presentation of quantitative data is crucial for the interpretation of drug combination studies. The following tables are templates for summarizing the essential findings from the proposed experimental workflow.
Table 1: Hypothetical Single-Agent Activity of this compound
This table should be used to present the half-maximal inhibitory concentration (IC50) values of this compound across a panel of cancer cell lines. This data is fundamental for selecting relevant models and designing the dose range for combination studies.
| Cell Line | Cancer Type | This compound IC50 (µM) |
| A549 | Lung Carcinoma | Hypothetical Value |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value |
| HCT116 | Colon Carcinoma | Hypothetical Value |
| HepG2 | Hepatocellular Carcinoma | Hypothetical Value |
Table 2: Hypothetical Combination Index (CI) Values for this compound and Cisplatin in A549 Cells
The Combination Index (CI) is the quantitative measure of synergy. A CI value less than 1 indicates synergy. This table provides a template for presenting CI values at different effect levels (Fraction Affected, Fa), which represent the percentage of cell growth inhibition.
| This compound (µM) | Cisplatin (µM) | Fraction Affected (Fa) | Combination Index (CI) | Interaction |
| Hypothetical Dose 1 | Hypothetical Dose A | 0.50 | < 1 | Synergy |
| Hypothetical Dose 2 | Hypothetical Dose B | 0.75 | < 1 | Synergy |
| Hypothetical Dose 3 | Hypothetical Dose C | 0.90 | < 1 | Strong Synergy |
| Hypothetical Dose 4 | Hypothetical Dose D | 0.95 | < 1 | Very Strong Synergy |
Section 3: Investigating the Mechanism of Synergy: Key Signaling Pathways
Understanding the molecular basis of a synergistic interaction is critical for further drug development. Based on common mechanisms of anticancer drugs, we propose investigating the impact of this compound, alone and in combination with a partner drug, on key signaling pathways that regulate cell survival and proliferation.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is often hyperactivated in cancer. Inhibition of this pathway can induce apoptosis and sensitize cancer cells to other therapeutic agents. A synergistic interaction could arise if this compound and a partner drug inhibit this pathway at different points.
References
Anwuweizonic Acid: An Independent Review of a Putative Anticancer Agent
Initial Discovery and a Dearth of Subsequent Validation
Anwuweizonic acid, a triterpenoid compound isolated from the plant Schisandra propinqua, was first described in a 1988 publication in the Canadian Journal of Chemistry.[1] This initial study identified this compound alongside a related compound, Manwuweizic acid, and suggested it as a putative anticancer active principle of the plant.[1][2] However, a comprehensive review of the scientific literature reveals a significant gap in independent validation of this initial claim. More than three decades since its discovery, research on the biological activity of this compound remains conspicuously absent.
The 1988 study itself provides limited quantitative data on the anticancer effects of this compound. While the paper highlights the significant in vivo inhibitory activity of Manwuweizic acid against Lewis lung cancer, brain tumor-22, and solid hepatoma in mice, it makes no such specific claims for this compound.[1] Furthermore, the study notes that Manwuweizic acid exhibited no cytotoxic action in vitro, suggesting a complex mechanism of action that may not involve direct cell killing.[1] The lack of follow-up studies on this compound leaves its potential as a therapeutic agent largely unexplored and unverified.
This guide, therefore, pivots from a direct validation of this compound research to a comparative analysis of other bioactive compounds from Schisandra propinqua and the broader class of triterpenoid acids, for which a more substantial body of research exists. This approach aims to provide researchers, scientists, and drug development professionals with a contextual understanding of the potential of this class of compounds and to highlight the significant knowledge gap that remains concerning this compound.
Bioactive Compounds from Schisandra propinqua: A Comparative Overview
Schisandra propinqua is a rich source of various bioactive molecules beyond this compound. Research has led to the isolation of other triterpenoids and lignans that have demonstrated cytotoxic and potential anticancer activities.[3][4]
Comparison of Reported Activities of Triterpenoids from Schisandra propinqua
| Compound | Reported Biological Activity | Cell Lines/Models Studied | Reference |
| Manwuweizic Acid | Significant inhibitory activity against Lewis lung cancer, brain tumor-22, and solid hepatoma in mice; No cytotoxic action in vitro.[1] | Mice models | [1] |
| Schisandronic Acid | Cytotoxic effect on rat luteal cells and human decidual cells in vitro.[4] | Rat luteal cells, Human decidual cells | [4] |
| Isoschisandrolic Acid | Cytotoxic activity against various tumor cell lines.[3] | HL-60, Hep-G2 | [3] |
| Nigranoic Acid | Significant cytotoxic effect against human decidual cells and rat luteal cells in vitro.[4] | Human decidual cells, Rat luteal cells | [4] |
Experimental Protocols: Isolation of Triterpenoids from Schisandra propinqua
The general methodology for isolating triterpenoid acids from Schisandra propinqua, as described in the initial 1988 study, involves the following steps:
Triterpenoid Acids: A Class of Bioactive Natural Products
This compound belongs to the large and diverse class of triterpenoid acids, which are known to possess a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects. The lack of data on this compound stands in contrast to the extensive research on other members of this family, such as glycyrrhetinic acid and abietic acid.[5][6][7]
General Anticancer Mechanisms of Triterpenoid Acids
Many triterpenoid acids exert their anticancer effects through a variety of mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.
Conclusion: A Call for Further Research
The initial report of this compound as a putative anticancer agent from Schisandra propinqua has not been substantiated by subsequent independent research. While the broader class of triterpenoid acids and other compounds from Schisandra propinqua have shown promising biological activities, the specific properties of this compound remain an open question. This guide highlights the critical need for further investigation to validate the initial findings and to fully elucidate the potential of this natural product. For researchers in the field of drug discovery and natural product chemistry, this compound represents an intriguing yet unverified lead that warrants dedicated scientific inquiry.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New lignans and cytotoxic constituents from Schisandra propinqua - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triterpenoid acids from Schisandra propinqua with cytotoxic effect on rat luteal cells and human decidual cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 18β-Glycyrrhetinic Acid Has Anti-Cancer Effects via Inducing Apoptosis and G2/M Cell Cycle Arrest, and Inhibiting Migration of A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-cancer activity of the glycyrrhetinic acid derivatives with an inhibitory inflammatory microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Anticancer activities of natural abietic acid [frontiersin.org]
Safety Operating Guide
Safe Disposal of Anwuweizonic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This document provides a detailed operational plan for the proper disposal of Anwuweizonic Acid, a naturally derived triterpenoid with potential anticancer properties.[1][2][3] Given the absence of specific disposal guidelines for this compound, the following procedures are based on established best practices for handling acidic organic chemical waste.
I. Core Principles of Chemical Waste Disposal
The fundamental principle of chemical waste management is to prevent the release of hazardous substances into the environment. All laboratory personnel must be trained in and adhere to the chemical hygiene plan specific to their institution, which should align with local and national environmental regulations.
II. This compound Disposal Protocol
This step-by-step guide outlines the recommended procedure for the disposal of this compound and its associated waste materials.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound or its waste, all personnel must be equipped with the appropriate PPE.
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area or fume hood |
Step 2: Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate proper disposal.
-
Solid Waste: Unused or expired this compound powder, contaminated weigh boats, and contaminated PPE (gloves, wipes) should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste (Organic Solvents): Solutions of this compound in non-halogenated organic solvents (e.g., ethanol, methanol, acetone) should be collected in a designated "Non-Halogenated Organic Solvent Waste" container.
-
Liquid Waste (Aqueous Solutions): While this compound has low aqueous solubility, any aqueous solutions containing it should be treated as hazardous waste and collected in a designated "Aqueous Hazardous Waste" container. Do not dispose of down the drain.[6]
Step 3: Container Management
All waste containers must be:
-
Compatible: Made of a material that does not react with the waste.
-
Labeled: Clearly marked with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Acidic Organic Compound").
-
Sealed: Kept tightly closed except when adding waste.
-
Stored Safely: Stored in a designated satellite accumulation area away from incompatible materials.
Step 4: Disposal of Empty Containers
Empty containers that once held this compound must be managed as hazardous waste unless properly decontaminated. Triple-rinsing with a suitable solvent (the same solvent used to dissolve the compound) is a common decontamination procedure. The rinsate must be collected and disposed of as hazardous waste.
III. Experimental Workflow & Disposal Pathway
The following diagram illustrates the logical flow from experimental use to final disposal of this compound waste.
IV. Spill & Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads, vermiculite).
-
Clean: Wearing appropriate PPE, carefully clean the spill area.
-
Dispose: Collect all contaminated materials in a sealed hazardous waste container.
For large spills or if there is any uncertainty, contact your institution's Environmental Health and Safety (EHS) department immediately.
By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wiktionary, the free dictionary [en.wiktionary.org]
- 4. This compound - CD BioSustainable [sustainable-bio.com]
- 5. This compound | CAS 117020-59-4 | ScreenLib [screenlib.com]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Essential Safety and Operational Protocols for Handling Anwuweizonic Acid
For Immediate Reference: This document provides crucial safety and handling information for Anwuweizonic Acid.
I. Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound, based on general guidelines for handling carboxylic acids and potent compounds.
| Body Part | Required PPE | Specifications & Rationale |
| Eyes & Face | Chemical Splash Goggles and Face Shield | Goggles must be worn at all times. A face shield is required when there is a risk of splashes, such as during solution preparation or transfers of larger quantities.[5][6] |
| Hands | Chemical-Resistant Gloves (Nitrile) | Double-gloving is recommended. Nitrile gloves provide good resistance to acids.[5] Gloves should be changed immediately if contaminated or every 30-60 minutes during prolonged handling.[7] |
| Body | Laboratory Coat or Chemical-Resistant Gown | A fully buttoned lab coat is the minimum requirement. For procedures with a higher risk of splashes, a chemical-resistant gown or apron should be worn over the lab coat.[5][8] |
| Respiratory | N95 Respirator or Half-Mask Respirator with Organic Vapor Cartridges | A respirator is necessary when handling the powdered form of the acid or when generating aerosols.[6][8] The choice depends on the scale of the operation and ventilation. |
| Feet | Closed-Toed Shoes | Shoes must fully cover the feet to protect against spills. |
II. Emergency Procedures
Immediate and appropriate response in case of an emergency is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[9] |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb with an inert material (e.g., sand, vermiculite), and place in a sealed container for disposal. For larger spills, evacuate the area and contact the institutional safety office.[9] |
III. Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
- Ensure a calibrated fume hood is used for all manipulations of solid this compound and its concentrated solutions.
- Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[5]
- Prepare all necessary equipment and reagents before starting the experiment to minimize movement and potential for accidents.
2. Donning Personal Protective Equipment (PPE):
- Put on a lab coat, followed by safety goggles.
- Don the appropriate respirator if working with the solid form or creating aerosols.
- Put on the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat.
- Put on the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
3. Weighing and Solution Preparation:
- Conduct all weighing of solid this compound within a fume hood.
- Use a disposable weighing boat to prevent contamination of balances.
- When preparing solutions, slowly add the acid to the solvent to avoid splashing.
4. Experimental Procedures:
- Keep all containers with this compound clearly labeled and sealed when not in use.
- Handle all solutions and reaction mixtures within the fume hood.
- Avoid direct contact with the substance and its solutions.
5. Post-Experiment Procedures and Decontamination:
- Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent (e.g., a mild basic solution followed by water and ethanol).
- Carefully remove PPE, starting with the outer gloves, then the lab coat, and finally the inner gloves, to avoid cross-contamination.
- Wash hands thoroughly with soap and water after removing all PPE.
IV. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed, and compatible waste container. Dispose of as hazardous chemical waste through the institution's environmental health and safety office.[11] |
| Solutions of this compound | Collect in a labeled, sealed, and compatible waste container. Segregate organic and aqueous waste streams. Do not dispose of down the drain.[12][13][14] |
| Contaminated Labware (e.g., pipette tips, weighing boats) | Collect in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable gowns) | Place in a sealed bag and dispose of as hazardous waste. |
| Empty Stock Containers | If the container held a significant amount of the acid, it should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[13] The defaced, empty container can then be disposed of according to institutional guidelines. |
Below is a diagram illustrating the workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 5. flinnsci.com [flinnsci.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. pppmag.com [pppmag.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. earth.utah.edu [earth.utah.edu]
- 10. fishersci.pt [fishersci.pt]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. personal.utdallas.edu [personal.utdallas.edu]
- 13. vumc.org [vumc.org]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
